Azoxybacilin
Description
This compound has been reported in Bacillus cereus with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
157998-96-4 |
|---|---|
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-methylimino-oxidoazanium |
InChI |
InChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
KFZWEFIJHQUPCM-BYPYZUCNSA-N |
Isomeric SMILES |
CN=[N+](CC[C@@H](C(=O)O)N)[O-] |
Canonical SMILES |
CN=[N+](CCC(C(=O)O)N)[O-] |
Synonyms |
Azoxybacilin |
Origin of Product |
United States |
Foundational & Exploratory
The Antifungal Agent Azoxybacilin: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxybacilin, a novel antifungal compound produced by the bacterium Bacillus cereus, exhibits a targeted mechanism of action that disrupts the sulfur assimilation pathway in fungi. This technical guide provides a comprehensive overview of the molecular action of this compound, detailing its inhibitory effects on the gene expression of sulfite reductase. The information presented herein is curated from key research findings to support further investigation and drug development efforts in the field of antifungal therapeutics. This document includes a detailed breakdown of the signaling pathway, quantitative data on its inhibitory activity, and the experimental protocols used to elucidate its function.
Introduction
This compound is an unusual amino acid containing an azoxy moiety that demonstrates a broad spectrum of antifungal activity, particularly against mycelial fungi such as Aspergillus species.[1] A key characteristic of its antifungal action is its dependence on a methionine-free environment, suggesting a direct interference with the synthesis of sulfur-containing amino acids.[2][3] Unlike many antifungal agents, this compound does not cause cross-resistance with existing drugs and does not exhibit antibacterial activity.[1] This unique profile makes it a compelling candidate for the development of new antifungal therapies.
Core Mechanism of Action: Inhibition of Sulfite Reductase Gene Expression
The primary mechanism of action of this compound is the inhibition of the expression of the MET10 gene, which encodes for sulfite reductase, a critical enzyme in the sulfate assimilation pathway.[2][3][4] This pathway is essential for the synthesis of methionine and cysteine in fungi.
This compound's inhibitory action occurs at two distinct regulatory levels:
-
Transcriptional Inhibition: It hinders the transcriptional activation of the MET4 gene.[2][4] MET4 is a transcriptional activator responsible for turning on the expression of several genes in the sulfate assimilation pathway, including MET10.[2][4]
-
Post-Transcriptional Inhibition: this compound also interferes with the induction of sulfite reductase enzyme synthesis at a post-transcriptional level.[2][4] This is evidenced by the significantly lower concentration of this compound required to inhibit enzyme induction compared to the inhibition of mRNA transcription.
Notably, this compound does not inhibit the catalytic activity of the sulfate assimilation enzymes directly. Instead, it suppresses their induction when fungal cells are in a methionine-deficient environment.[2][3] This targeted disruption of a vital metabolic pathway ultimately leads to fungal cell death.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antifungal effect by targeting the MET4 and MET10 genes.
Quantitative Data
The inhibitory effects of this compound on the expression of sulfite reductase have been quantified, providing valuable data for dose-response studies.
| Parameter | Target | 50% Inhibitory Concentration (IC50) | Reference |
| Enzyme Synthesis Induction | Sulfite Reductase | 3 µg/mL | [2][3] |
| mRNA Synthesis | MET10 Gene | 30 µg/mL | [2][3] |
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.
Measurement of [³⁵S]Sulfate Incorporation
This experiment aimed to determine the effect of this compound on the overall sulfate assimilation pathway.
Objective: To measure the incorporation of radioactive sulfate into acid-insoluble fractions of Saccharomyces cerevisiae as an indicator of the synthesis of sulfur-containing macromolecules.
Methodology:
-
Yeast Culture Preparation: Saccharomyces cerevisiae cells were grown in a rich medium and then transferred to a synthetic methionine-free medium to induce the sulfate assimilation pathway.
-
This compound Treatment: Various concentrations of this compound were added to the cell cultures.
-
Radiolabeling: [³⁵S]Sulfate was added to the cultures to a final concentration of 1 µCi/mL.
-
Incubation: The cultures were incubated at 30°C with shaking.
-
Sample Collection: Aliquots of the cell culture were collected at various time points.
-
Precipitation: The collected cells were treated with trichloroacetic acid (TCA) to precipitate acid-insoluble macromolecules (proteins, etc.).
-
Washing: The precipitate was washed to remove any unincorporated [³⁵S]Sulfate.
-
Scintillation Counting: The radioactivity of the acid-insoluble fraction was measured using a liquid scintillation counter.
-
Data Analysis: The amount of incorporated [³⁵S]Sulfate was compared between the this compound-treated and untreated control groups.
Enzyme Activity Assays
These assays were conducted to determine if this compound directly inhibits the enzymes of the sulfate assimilation pathway.
Objective: To measure the activity of key enzymes in the sulfate assimilation pathway in the presence and absence of this compound.
Methodology:
-
Cell Lysate Preparation: S. cerevisiae cells were cultured in methionine-free medium to induce enzyme expression. The cells were then harvested and lysed to prepare a crude cell extract containing the enzymes of interest.
-
Enzyme Reaction: The cell extract was incubated with the appropriate substrates for the enzyme being assayed (e.g., ATP and sulfate for ATP sulfurylase; NADPH and sulfite for sulfite reductase).
-
This compound Addition: this compound was added to the reaction mixture at various concentrations.
-
Product Measurement: The formation of the reaction product was measured over time using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: The enzyme activity in the presence of this compound was compared to the activity in the control group without the inhibitor.
Northern (RNA) Blot Analysis
This experiment was crucial in identifying the specific genes whose expression is affected by this compound.
Objective: To determine the effect of this compound on the mRNA levels of genes involved in the sulfate assimilation pathway, specifically MET10 and MET4.
Methodology:
-
Yeast Culture and Treatment: S. cerevisiae cells were grown and transferred to a methionine-free medium as described above. The cultures were then treated with varying concentrations of this compound.
-
RNA Extraction: Total RNA was extracted from the yeast cells at different time points after treatment.
-
Gel Electrophoresis: The extracted RNA was separated by size using denaturing agarose gel electrophoresis.
-
Blotting: The separated RNA was transferred from the gel to a nylon membrane.
-
Probe Hybridization: The membrane was hybridized with a radiolabeled DNA probe specific for the target mRNA (MET10 or MET4).
-
Washing: The membrane was washed to remove any non-specifically bound probe.
-
Autoradiography: The membrane was exposed to X-ray film to visualize the bands corresponding to the target mRNA.
-
Data Analysis: The intensity of the bands was quantified to determine the relative abundance of the target mRNA in this compound-treated versus untreated cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the Northern Blot analysis used to assess the impact of this compound on gene expression.
Conclusion
This compound presents a highly specific and potent mechanism of antifungal activity by targeting the regulation of sulfite reductase gene expression. Its dual action on both transcriptional and post-transcriptional processes within the essential sulfate assimilation pathway highlights its potential as a lead compound for the development of a new class of antifungal drugs. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its therapeutic applications further.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal this compound exhibits activity by inhibiting gene expression of sulfite reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two divergent MET10 genes, one from Saccharomyces cerevisiae and one from Saccharomyces carlsbergensis, encode the alpha subunit of sulfite reductase and specify potential binding sites for FAD and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
Azoxybacilin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxybacilin is a novel antifungal agent produced by the bacterium Bacillus cereus. It is an unusual amino acid derivative containing a distinctive azoxy moiety. This compound has demonstrated a broad spectrum of activity against various fungal pathogens, particularly mycelial fungi. Its unique mechanism of action, which involves the inhibition of sulfur metabolism, makes it a compelling subject for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for key assays and visualizations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (2S)-2-amino-4-[(Z)-methyl-NNO-azoxy]butanoic acid, is a water-soluble amino acid derivative. The presence of the azoxy group is a rare feature in natural products and is central to its biological activity.
Canonical SMILES: CN=--INVALID-LINK--O)N)[O-]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in water and methanol; Insoluble in acetone and n-hexane. | --INVALID-LINK-- |
Antifungal Activity and Mechanism of Action
This compound exhibits a potent and broad spectrum of antifungal activity, which is particularly pronounced in methionine-free media. This observation is a direct consequence of its mechanism of action, which targets the sulfur assimilation pathway, specifically the biosynthesis of methionine.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of this compound against a range of fungal species.
Table 1: IC₈₀ Values of this compound against Filamentous Fungi
| Fungal Species | IC₈₀ (µg/mL) |
| Aspergillus fumigatus | 0.71 - 1.3 |
| Trichoderma spp. | 0.03 - 0.24 |
Data sourced from BOC Sciences.
Table 2: IC₈₀ Value of this compound against Yeast
| Fungal Species | IC₈₀ (µg/mL) |
| Candida albicans | 4.2 - 5.8 |
Data sourced from BOC Sciences.
Table 3: IC₅₀ Values of this compound in Saccharomyces cerevisiae
| Parameter | IC₅₀ (µg/mL) |
| Inhibition of Sulfite Reductase Enzyme Synthesis Induction | 3 |
| Inhibition of MET10 Gene Transcription | 30 |
Data sourced from Aoki et al., 1996.[1]
Mechanism of Action: Inhibition of Sulfite Reductase Expression
This compound's antifungal effect stems from its ability to interfere with the expression of sulfite reductase, a key enzyme in the sulfur assimilation pathway necessary for the synthesis of sulfur-containing amino acids like methionine.[1] This inhibition occurs at the level of gene expression and appears to have a dual effect:
-
Transcriptional Inhibition of MET4: this compound treatment leads to a decrease in the mRNA levels of the MET4 gene.[1] MET4 encodes a transcriptional activator that is essential for the expression of several genes in the sulfur assimilation pathway, including MET10.[1]
-
Post-transcriptional Inhibition of MET10 Expression: The compound also inhibits the induction of sulfite reductase enzyme synthesis at a concentration about ten times lower than that required to inhibit the transcription of the MET10 gene itself.[1] This suggests a post-transcriptional regulatory role. MET10 encodes a subunit of the sulfite reductase enzyme.[1]
By downregulating both the key transcriptional activator (MET4) and the structural gene for the enzyme (MET10), this compound effectively shuts down the production of functional sulfite reductase, leading to a depletion of essential sulfur-containing amino acids and subsequent inhibition of fungal growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental workflow for studying this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method based on CLSI guidelines and should be adapted for specific fungal species.
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile methionine-free fungal growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 2x starting concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Grow the fungal strain to be tested on an appropriate agar medium.
-
Prepare a suspension of fungal conidia or cells in sterile saline or water.
-
Adjust the inoculum concentration to approximately 1-5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
[³⁵S]Sulfate Incorporation Assay
This assay measures the effect of this compound on the assimilation of sulfate into macromolecules.
-
Cell Culture and Treatment:
-
Grow Saccharomyces cerevisiae cells in a rich medium (e.g., YPD) to mid-log phase.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in a synthetic methionine-free medium.
-
Divide the cell suspension into aliquots and add varying concentrations of this compound. Include a no-drug control.
-
-
Radiolabeling:
-
Add [³⁵S]sulfate to each cell suspension to a final concentration of approximately 1-5 µCi/mL.
-
Incubate the cultures at 30°C with shaking for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Lysis:
-
At various time points, remove aliquots from each culture.
-
Harvest the cells by centrifugation and wash with a cold buffer (e.g., Tris-HCl).
-
Lyse the cells using a suitable method (e.g., glass bead disruption or enzymatic digestion).
-
-
Precipitation and Scintillation Counting:
-
Precipitate the macromolecules (proteins, etc.) from the cell lysates by adding an equal volume of cold trichloroacetic acid (TCA) to a final concentration of 10-20%.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³⁵S]sulfate incorporation for each treatment condition relative to the control.
-
Northern Blot Analysis of MET4 and MET10 mRNA Levels
This protocol describes the detection of specific mRNA transcripts to assess the effect of this compound on gene expression.
-
RNA Extraction:
-
Grow S. cerevisiae and treat with this compound as described for the sulfate incorporation assay.
-
Harvest cells at different time points after treatment.
-
Extract total RNA using a standard method, such as the hot acid phenol-chloroform extraction method, followed by ethanol precipitation.
-
-
Probe Preparation:
-
Generate DNA probes specific for the MET4 and MET10 genes by PCR amplification from S. cerevisiae genomic DNA using gene-specific primers.
-
Label the DNA probes with a detectable marker, such as digoxigenin (DIG) using a random-primed labeling kit or with a radioactive isotope like ³²P.
-
-
Gel Electrophoresis and Blotting:
-
Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA from the gel to a positively charged nylon membrane by capillary transfer.
-
Fix the RNA to the membrane by UV cross-linking or baking at 80°C.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, SDS, and a blocking reagent) at a specific temperature (e.g., 42-68°C, depending on the probe and buffer composition) for several hours.
-
Denature the labeled probe by heating and add it to the fresh hybridization buffer.
-
Incubate the membrane with the probe-containing hybridization buffer overnight at the same temperature.
-
-
Washing and Detection:
-
Wash the membrane with a series of washing buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.
-
If using a DIG-labeled probe, incubate the membrane with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
If using a radioactive probe, expose the membrane to an X-ray film or a phosphorimager screen.
-
-
Data Analysis:
-
Quantify the band intensities for MET4 and MET10 mRNA and normalize to a loading control (e.g., actin or rRNA) to determine the relative changes in gene expression.
-
Conclusion
This compound represents a promising antifungal agent with a well-defined mechanism of action that distinguishes it from many currently available antifungal drugs. Its ability to disrupt the essential sulfur assimilation pathway in fungi by inhibiting the expression of sulfite reductase at both the transcriptional and post-transcriptional levels highlights a valuable target for antifungal drug development. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this compound and to discover new antifungal agents with similar modes of action.
References
Azoxybacilin's Role in Inhibiting Sulfite Fixation in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxybacilin, a natural product isolated from Bacillus cereus, exhibits a broad spectrum of antifungal activity by uniquely targeting the sulfur assimilation pathway, a critical metabolic route in fungi for the synthesis of essential amino acids cysteine and methionine. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a potent inhibitor of sulfite fixation. It details the molecular basis of this inhibition, which involves the downregulation of key genes in the sulfate assimilation pathway, rather than direct enzyme inhibition. This guide furnishes researchers and drug development professionals with comprehensive quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and development of novel antifungal agents targeting this pathway.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with unique mechanisms of action. The fungal sulfur assimilation pathway presents an attractive target for antifungal drug development as it is essential for fungal growth and has significant differences from mammalian metabolism.[1][2] this compound has been identified as a promising antifungal compound that inhibits this pathway.[3] This guide elucidates the specific molecular interactions and consequences of this compound's activity on fungal sulfite fixation.
Mechanism of Action of this compound
This compound's primary antifungal activity stems from its ability to interfere with the gene expression necessary for sulfite fixation, a key step in the conversion of inorganic sulfate to sulfide for incorporation into amino acids.[4][5] Unlike many enzyme inhibitors, this compound does not directly inhibit the catalytic activity of the enzymes in the sulfate assimilation pathway.[4][6] Instead, it acts at the level of gene regulation, specifically targeting the induction of these enzymes when fungal cells are under methionine-limiting conditions.[4][5]
The most significantly affected enzyme is sulfite reductase , the product of the MET10 gene.[4][7] this compound strongly inhibits the induction of sulfite reductase synthesis.[4][7] This inhibition occurs through a dual mechanism:
-
Inhibition of MET4 Gene Expression: this compound interferes with the expression of the MET4 gene, which encodes a key transcriptional activator of the sulfur assimilation pathway in Saccharomyces cerevisiae.[1][4]
-
Post-transcriptional Inhibition of MET10 Expression: this compound also appears to affect the post-transcriptional regulation of MET10 expression, leading to a more potent inhibition of enzyme synthesis compared to its effect on transcription alone.[4]
This targeted disruption of gene expression leads to a bottleneck in the sulfur assimilation pathway at the sulfite reduction step, depriving the fungal cell of the necessary building blocks for protein synthesis and leading to growth inhibition.
Fungal Sulfite Fixation Pathway
In fungi, the assimilation of inorganic sulfate into organic sulfur-containing compounds is a multi-step process. The pathway, as it occurs in Saccharomyces cerevisiae, is initiated by the uptake of sulfate from the environment and proceeds through several enzymatic reactions to produce sulfide, which is then incorporated into amino acids.[2][8][9]
The key steps are:
-
Sulfate Uptake: Sulfate is transported into the cell by sulfate permeases.[2]
-
Sulfate Activation: ATP sulfurylase activates sulfate to adenosine-5'-phosphosulfate (APS).[2]
-
Phosphorylation: APS kinase phosphorylates APS to 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2]
-
Sulfite Production: PAPS reductase reduces PAPS to sulfite.[2]
-
Sulfide Production: Sulfite reductase catalyzes the six-electron reduction of sulfite to sulfide.[2]
-
Incorporation into Amino Acids: Sulfide is then incorporated into O-acetylserine or O-acetylhomoserine to form cysteine or homocysteine, respectively, which are precursors for methionine and other sulfur-containing compounds.[2][9]
This pathway is tightly regulated, primarily at the transcriptional level by the Met4p transcription factor, which controls the expression of the MET genes.[8][10]
Quantitative Data: Inhibition by this compound
The inhibitory effects of this compound on the induction of key enzymes and gene expression in the sulfate assimilation pathway of Saccharomyces cerevisiae have been quantified. The following tables summarize the 50% inhibitory concentrations (IC50) observed in these studies.
| Enzyme Induction Inhibition | IC50 (µg/mL) | Reference |
| Sulfite Reductase | 3.2 | [7] |
| ATP Sulfurylase | 42 | [7] |
| O-acetylhomoserine (OAH) sulfhydrylase | > 100 | [7] |
| Gene Expression Inhibition | IC50 (µg/mL) | Reference |
| MET10 mRNA Synthesis | 30 | [4][5] |
| MET10 Enzyme Synthesis | 3 | [4][5] |
| Antifungal Activity | IC50 | Reference |
| Candida albicans | 1.2 mg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on fungal sulfite fixation.
Preparation of Cell-Free Extracts from Saccharomyces cerevisiae
This protocol is essential for obtaining active enzymes for subsequent activity assays.
Materials:
-
Yeast culture grown in appropriate medium (e.g., YPD or methionine-free synthetic medium).
-
Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM PMSF, and a protease inhibitor cocktail.
-
Glass beads (0.5 mm diameter), acid-washed and chilled.
-
Refrigerated centrifuge.
-
Bead beater or high-speed vortexer.
Procedure:
-
Grow yeast cells to the mid-logarithmic phase in the desired medium.
-
Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.
-
Add an equal volume of chilled glass beads to the cell suspension.
-
Disrupt the cells by vigorous vortexing or bead beating for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-7 cycles.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell-free extract) and keep it on ice.
-
Determine the protein concentration of the extract using a standard method such as the Bradford assay.
Sulfite Reductase Activity Assay (Spectrophotometric)
This assay measures the NADPH-dependent reduction of sulfite to sulfide.
Materials:
-
Cell-free extract containing sulfite reductase.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).
-
NADPH solution (10 mM).
-
Sodium sulfite solution (100 mM), freshly prepared.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Set up a reaction mixture in a cuvette containing:
-
800 µL of Assay Buffer.
-
100 µL of cell-free extract (adjust volume based on protein concentration).
-
50 µL of NADPH solution.
-
-
Incubate the mixture at 30°C for 5 minutes to allow for the oxidation of any endogenous substrates.
-
Initiate the reaction by adding 50 µL of sodium sulfite solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
[³⁵S]Sulfate Incorporation Assay
This assay measures the overall activity of the sulfate assimilation pathway.
Materials:
-
Yeast cells grown in methionine-free medium.
-
[³⁵S]Sulfuric acid.
-
Trichloroacetic acid (TCA) solution (10%).
-
Ethanol (95%).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Grow yeast cells in methionine-free synthetic medium to induce the sulfate assimilation pathway.
-
Add [³⁵S]sulfuric acid to the culture to a final concentration of 1-5 µCi/mL.
-
Incubate the culture at 30°C with shaking for a defined period (e.g., 30-60 minutes).
-
To stop the incorporation, add an equal volume of ice-cold 10% TCA to the culture.
-
Incubate on ice for at least 30 minutes to precipitate proteins.
-
Collect the precipitated material by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with ice-cold 5% TCA and once with 95% ethanol.
-
Dry the filters completely.
-
Place the filters in scintillation vials with an appropriate volume of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the incorporated radioactivity to the total protein content or cell number.
Northern Blot Analysis of MET10 and MET4 mRNA
This protocol allows for the visualization and quantification of specific mRNA transcripts.
Materials:
-
Total RNA extracted from yeast cells.
-
Formaldehyde, formamide, MOPS buffer.
-
Agarose.
-
Nylon membrane.
-
DNA probes specific for MET10 and MET4 genes, labeled with ³²P or a non-radioactive label.
-
Hybridization buffer.
-
Wash buffers (e.g., SSC, SDS).
-
Phosphorimager or X-ray film for detection.
Procedure:
-
Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA to a nylon membrane by capillary action or electroblotting.
-
UV crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for at least 1 hour.
-
Denature the labeled DNA probe by heating to 95-100°C for 5 minutes and then rapidly chilling on ice.
-
Add the denatured probe to the hybridization buffer and incubate the membrane overnight at 42°C with gentle agitation.
-
Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin or rRNA).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fungal sulfite fixation pathway, the mechanism of inhibition by this compound, and the experimental workflow for studying its effects.
References
- 1. fungaldiversity.org [fungaldiversity.org]
- 2. Sulfite Reductase - Creative Biolabs [creative-biolabs.com]
- 3. Studies on yeast sulfite reductase. 3. Further characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of sulfite reductase variants of a commercial wine yeast with significantly reduced hydrogen sulfide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on yeast sulfite reductase. I. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sulphite reductase activity and its response to assimilable nitrogen status in a commercial Saccharomyces cerevisiae wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Azoxy Moiety: A Linchpin in the Antifungal Activity of Azoxybacilin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxybacilin, a natural product isolated from Bacillus cereus, represents a compelling class of antifungal agents with a unique mechanism of action. This technical guide delves into the critical role of its distinctive azoxy moiety in its biological function. This compound operates as a methionine antagonist, disrupting the essential sulfur assimilation pathway in fungi. This guide will provide a comprehensive overview of its mechanism, the functional importance of the azoxy group, detailed experimental protocols for its study, and quantitative data on its activity.
The Azoxy Moiety and its Functional Significance
The defining feature of this compound is its azoxy group (-N=N+(O-)-), a relatively rare functional group in natural products. While the precise biochemical role of the azoxy moiety in this compound's activity is an area of ongoing investigation, structure-activity relationship (SAR) studies suggest its integral importance to the molecule's bioactivity.
SAR studies on this compound and its synthetic derivatives have revealed that while modifications to other parts of the molecule, such as esterification of the carboxyl group, can enhance antifungal potency and broaden the activity spectrum, the integrity of the core structure, including the azoxy group, is crucial. It is hypothesized that the azoxy moiety contributes to the molecule's overall electronic properties and three-dimensional structure, which are critical for its interaction with its biological target. The electron-rich nature of the azoxy group may play a role in binding to the target protein or enzyme, potentially through dipole-dipole interactions or hydrogen bonding.
Furthermore, the broader class of natural products containing an azoxy group often exhibits a range of biological activities, including antibacterial, antifungal, and nematicidal effects. This suggests a conserved functional importance of this moiety in disrupting biological processes in various organisms.
Mechanism of Action: Inhibition of Sulfur Assimilation
This compound exerts its antifungal effect by targeting the sulfur assimilation pathway, which is essential for the synthesis of the amino acids cysteine and methionine. These amino acids are vital for protein synthesis and cellular metabolism.
The primary mode of action of this compound is the inhibition of the expression of sulfite reductase, a key enzyme in the sulfur assimilation pathway. This inhibition is not direct but rather occurs at the level of gene expression. Specifically, this compound has been shown to decrease the mRNA levels of two critical genes in Saccharomyces cerevisiae:
-
MET10: This gene encodes the alpha subunit of sulfite reductase.
-
MET4: This gene encodes a transcriptional activator that is essential for the expression of several genes in the sulfur metabolism pathway, including MET10.
By downregulating the expression of MET4, this compound effectively shuts down the production of sulfite reductase and other enzymes necessary for sulfur assimilation, leading to a depletion of essential sulfur-containing amino acids and ultimately, fungal cell death.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway through which this compound inhibits sulfur assimilation in fungi.
Caption: this compound inhibits the transcription of the MET4 gene, leading to reduced expression of sulfite reductase and blockage of the sulfur assimilation pathway.
Quantitative Data: Antifungal Activity
The antifungal activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). The following table summarizes available quantitative data.
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Saccharomyces cerevisiae | - | 3 | [1] |
| Candida albicans | >100 | - | [2] | |
| Aspergillus fumigatus | 12.5 | - | [2] | |
| Trichophyton mentagrophytes | 3.1 | - | [2] | |
| Ro 09-1824 (Ester derivative) | Candida albicans | 1.6 | - | [2] |
| Cryptococcus neoformans | 0.8 | - | [2] | |
| Aspergillus fumigatus | 0.8 | - | [2] | |
| Trichophyton mentagrophytes | 0.4 | - | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
[35S]Sulfate Incorporation Assay
This assay measures the uptake and incorporation of radioactive sulfate into cellular macromolecules, providing a direct measure of the activity of the sulfur assimilation pathway.
Methodology:
-
Yeast Culture: Saccharomyces cerevisiae cells are grown to mid-log phase in a defined minimal medium containing all necessary nutrients except for sulfur sources.
-
Induction: The cells are then transferred to a fresh minimal medium lacking methionine to induce the expression of the sulfur assimilation pathway genes.
-
Treatment: The cell culture is divided into experimental and control groups. The experimental group is treated with varying concentrations of this compound, while the control group receives the vehicle solvent.
-
Radiolabeling: [35S]Sulfate is added to each culture, and the cells are incubated for a defined period (e.g., 1-2 hours) to allow for the uptake and incorporation of the radiolabel.
-
Harvesting and Lysis: The cells are harvested by centrifugation, washed, and then lysed to release the cellular contents.
-
Precipitation of Macromolecules: Trichloroacetic acid (TCA) is added to the cell lysates to precipitate proteins and other macromolecules.
-
Quantification: The amount of incorporated [35S] is determined by scintillation counting of the TCA-precipitated material. A decrease in [35S] incorporation in the this compound-treated group compared to the control indicates inhibition of the sulfur assimilation pathway.
Northern Blot Analysis of MET10 and MET4 mRNA
This technique is used to quantify the levels of specific mRNA transcripts, in this case, for the MET10 and MET4 genes, to determine the effect of this compound on their expression.
Methodology:
-
Yeast Culture and Treatment: Saccharomyces cerevisiae cells are cultured and treated with this compound as described in the sulfate incorporation assay.
-
RNA Extraction: Total RNA is extracted from the yeast cells at various time points after treatment using a standard method such as the hot acid phenol method. The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.
-
Gel Electrophoresis: The RNA samples are separated by size on a denaturing formaldehyde-agarose gel.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane.
-
Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the target mRNA sequence (MET10 or MET4). The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., digoxigenin).
-
Washing and Detection: The membrane is washed to remove any unbound probe, and the hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).
-
Analysis: The intensity of the bands corresponding to the MET10 and MET4 mRNA is quantified and normalized to a loading control (e.g., actin mRNA) to determine the relative abundance of the target transcripts in treated versus untreated cells.
Experimental Workflow
The following diagram outlines the general workflow for investigating the mechanism of action of this compound.
Caption: A typical experimental workflow to study the effect of this compound on sulfur assimilation and gene expression in yeast.
Conclusion
This compound's unique mode of action, centered on the disruption of sulfur metabolism through the downregulation of key regulatory and enzymatic genes, makes it a valuable lead compound for the development of novel antifungal therapies. The azoxy moiety is a critical structural feature that is indispensable for its biological activity. Further investigation into the precise interactions of this functional group with its cellular targets will be instrumental in designing more potent and selective antifungal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its analogs.
References
In Vitro Profile of Azoxybacilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxybacilin, a novel antifungal agent produced by Bacillus cereus, has demonstrated significant in vitro activity against a broad spectrum of fungi. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, quantitative antifungal activity, and detailed experimental protocols. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This compound's unique mode of action, targeting the sulfur assimilation pathway, presents a promising avenue for the development of novel therapeutics with the potential to overcome existing antifungal resistance.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the search for novel antifungal agents with unique mechanisms of action. This compound, an unusual amino acid containing an azoxy moiety, has been identified as a potent inhibitor of fungal growth. This document summarizes the key in vitro findings that elucidate the antifungal properties of this compound.
Mechanism of Action
This compound exerts its antifungal effect by disrupting the sulfur assimilation pathway in fungi, a crucial metabolic process for the synthesis of essential amino acids such as cysteine and methionine.[1][2] The primary target of this compound is the enzyme sulfite reductase, a key component of this pathway.[1][2]
The proposed mechanism involves a two-pronged inhibition of sulfite reductase expression:
-
Transcriptional Inhibition: this compound inhibits the transcriptional activation of the MET4 gene.[1][2] MET4 is a critical transactivator of genes involved in the sulfate assimilation pathway, including MET10, which encodes a subunit of sulfite reductase.[1]
-
Post-transcriptional Regulation: this compound also appears to interfere with the post-transcriptional regulation of MET10 expression.[1][2]
This dual-level inhibition leads to a significant reduction in the synthesis of functional sulfite reductase, thereby blocking the conversion of sulfite to sulfide and disrupting the production of vital sulfur-containing amino acids. The antifungal activity of this compound is notably diminished in the presence of exogenous sulfur-containing amino acids like methionine, cysteine, homocysteine, and cystathionine, further supporting its targeted action on this pathway.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative In Vitro Activity
The antifungal potency of this compound has been quantified through the determination of Inhibitory Concentrations (IC). The following tables summarize the available data on the in vitro activity of this compound against various fungal species and its impact on specific cellular processes.
| Target Process | Fungal Species | IC50 (µg/mL) | Reference |
| Induction of Sulfite Reductase Synthesis | Saccharomyces cerevisiae | 3 | [1] |
| Transcription of MET10 Gene | Saccharomyces cerevisiae | 30 | [1] |
| Fungal Species | IC80 (µg/mL) | Reference |
| Aspergillus fumigatus | 0.71 - 1.3 | |
| Trichoderma spp. | 0.03 - 0.24 | |
| Candida albicans | 4.2 - 5.8 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the antifungal activity and mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
Materials:
-
This compound
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Inoculate each well containing the this compound dilutions with the fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
[³⁵S] Sulfate Incorporation Assay
Objective: To assess the effect of this compound on the incorporation of sulfate into macromolecules, indicative of the functionality of the sulfur assimilation pathway.
Materials:
-
Saccharomyces cerevisiae cells
-
Synthetic dextrose (SD) medium lacking methionine
-
[³⁵S] Sodium sulfate
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment:
-
Grow S. cerevisiae cells to mid-log phase in rich medium.
-
Harvest the cells, wash them with sterile water, and resuspend them in SD medium without methionine to induce the sulfur assimilation pathway.
-
Aliquot the cell suspension into tubes and add varying concentrations of this compound. Include a no-drug control.
-
-
Radiolabeling:
-
Add [³⁵S] Sodium sulfate to each tube to a final concentration of approximately 1 µCi/mL.
-
Incubate the tubes at 30°C with shaking for a defined period (e.g., 1-2 hours).
-
-
Precipitation and Filtration:
-
Stop the incorporation by adding cold TCA to a final concentration of 5%.
-
Incubate on ice for at least 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [³⁵S] sulfate incorporation relative to the no-drug control.
-
Northern Blot Analysis of MET4 and MET10 mRNA
Objective: To determine the effect of this compound on the transcript levels of MET4 and MET10 genes.
Materials:
-
Saccharomyces cerevisiae cells
-
This compound
-
RNA extraction kit or reagents (e.g., hot acid phenol)
-
Formaldehyde, agarose, MOPS buffer for gel electrophoresis
-
Nylon membrane
-
DNA probes specific for MET4 and MET10
-
Radiolabeling kit (e.g., [α-³²P]dCTP and random priming kit) or non-radioactive labeling system
-
Hybridization buffer
-
Wash buffers (e.g., SSC, SDS)
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
RNA Extraction:
-
Treat S. cerevisiae cells with different concentrations of this compound as described in the sulfate incorporation assay.
-
Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol extraction).
-
-
Gel Electrophoresis and Transfer:
-
Separate the RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
Crosslink the RNA to the membrane using UV light or baking.
-
-
Probe Labeling and Hybridization:
-
Label the DNA probes for MET4 and MET10 with a radioactive or non-radioactive tag.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Add the labeled probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).
-
-
Washing and Detection:
-
Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.
-
Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).
-
Quantify the band intensities and normalize to a loading control (e.g., actin or rRNA).
-
Sulfite Reductase Activity Assay
Objective: To directly measure the enzymatic activity of sulfite reductase in fungal cell lysates treated with this compound.
Materials:
-
Saccharomyces cerevisiae cells
-
This compound
-
Cell lysis buffer (e.g., containing protease inhibitors)
-
Glass beads or a bead beater for cell disruption
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
NADPH
-
Sodium sulfite
-
DTNB (Ellman's reagent) or a similar sulfide detection reagent
-
Spectrophotometer
Procedure:
-
Preparation of Cell Lysate:
-
Grow and treat S. cerevisiae cells with this compound as previously described.
-
Harvest the cells, wash them, and resuspend them in lysis buffer.
-
Disrupt the cells by vortexing with glass beads or using a bead beater.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, and the cell lysate.
-
Initiate the reaction by adding sodium sulfite.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.
-
Alternatively, measure the production of sulfide by stopping the reaction at different time points and adding a sulfide detection reagent like DTNB, which forms a colored product that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the specific activity of sulfite reductase (e.g., in units per milligram of protein).
-
Compare the activity in lysates from this compound-treated cells to that of the untreated control.
-
Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Experimental Workflow: [³⁵S] Sulfate Incorporation Assay
Caption: Workflow for the [³⁵S] sulfate incorporation assay.
Logical Relationship: Inhibition of Sulfur Assimilation
Caption: Logical flow of this compound's inhibitory action.
Conclusion
The preliminary in vitro studies of this compound reveal a promising antifungal agent with a novel mechanism of action. Its ability to potently inhibit the sulfur assimilation pathway by targeting sulfite reductase expression at both transcriptional and post-transcriptional levels distinguishes it from currently available antifungals. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic for the treatment of fungal infections. Future studies should focus on expanding the antifungal spectrum evaluation through comprehensive MIC testing against a wider array of clinically relevant fungi and elucidating the precise molecular interactions of this compound with its targets.
References
An In-Depth Technical Guide to the Biosynthesis of Azoxybacilin in Bacillus cereus
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Azoxybacilin, an antifungal agent produced by the bacterium Bacillus cereus, exhibits a unique mode of action by inhibiting sulfite reductase gene expression in fungi. Despite its discovery and characterization, the precise biosynthetic pathway of this azoxy-containing metabolite within B. cereus remains largely unelucidated in publicly available scientific literature. This technical guide synthesizes the current understanding of secondary metabolite biosynthesis in Bacillus cereus, draws parallels with known azoxy compound formation in other microorganisms, and presents a hypothetical framework for the biosynthesis of this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate and fully characterize this novel biosynthetic pathway, providing proposed experimental approaches and predictive models based on existing knowledge.
Introduction: this compound and its Biological Activity
This compound is a specialized metabolite produced by strains of Bacillus cereus, including NR2991. It is characterized by the presence of an azoxy functional group, which is relatively rare in natural products. The primary biological activity of this compound is its antifungal property, which is particularly effective in methionine-deficient environments. Research has shown that this compound's mechanism of action involves the targeted inhibition of sulfite reductase gene expression in fungi, a key enzyme in the sulfur assimilation pathway. This disruption of an essential metabolic process leads to fungal growth inhibition.
The Uncharted Territory: The this compound Biosynthetic Gene Cluster
As of the date of this publication, the specific biosynthetic gene cluster (BGC) responsible for this compound production in Bacillus cereus has not been definitively identified and characterized in the scientific literature. Bacillus cereus and its close relatives are known to possess a rich diversity of BGCs, including those for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often involved in the production of bioactive secondary metabolites.[1][2][3][4][5][6][7]
Genomic analysis of various B. cereus strains using tools like antiSMASH has revealed numerous NRPS and PKS gene clusters.[1][3] However, a direct correlation between any of these clusters and the production of an azoxy-containing compound like this compound has yet to be established. The unique structure of this compound suggests a biosynthetic pathway that may involve enzymes capable of N-N bond formation and subsequent oxidation to form the characteristic azoxy moiety.
A Hypothetical Biosynthetic Pathway for this compound
Based on the biosynthesis of other azoxy compounds in different microorganisms, a putative pathway for this compound can be proposed. This model serves as a working hypothesis for future experimental validation. The biosynthesis is likely to involve several key enzymatic steps:
-
Precursor Synthesis: The backbone of this compound is likely derived from common amino acid precursors.
-
N-N Bond Formation: A crucial step would be the formation of a hydrazine intermediate. This is a complex reaction that could be catalyzed by specialized enzymes within the BGC.
-
Oxidation to Azo and Azoxy Groups: The hydrazine intermediate would then likely undergo successive oxidations to first form an azo compound and subsequently the final azoxy group.
-
Tailoring Reactions: Additional enzymatic modifications may occur to complete the final structure of this compound.
Below is a conceptual diagram, generated using the DOT language, illustrating this hypothetical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and metabolic features of Bacillus cereus, inhibiting the growth of Sclerotinia sclerotiorum by synthesizing secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Analysis of Antibiotics and Secondary Metabolites Biosynthetic Genes Clusters in Bacillus cereus Group | Journal of Biochemistry, Microbiology and Biotechnology [journal.hibiscuspublisher.com]
- 4. frontiersin.org [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Prospection for potential new non-ribosomal peptide gene clusters in Bacillus genus isolated from fermented foods and soil through genome mining [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Azoxybacilin solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxybacilin is an antifungal agent produced by the bacterium Bacillus cereus. It exhibits inhibitory activity against a range of filamentous fungi by targeting the sulfur fixation reaction in methionine biosynthesis. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure consistency and reproducibility in research and development applications. Due to the limited availability of specific published data on this compound's stability and quantitative solubility, the following protocols are based on general best practices for handling antibiotic compounds. Researchers are strongly encouraged to perform their own validation studies for their specific experimental conditions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H11N3O3 | BOC Sciences[1] |
| Molecular Weight | 161.16 g/mol | BOC Sciences[1] |
| Appearance | Colorless Acicular Crystalline | BOC Sciences[1] |
| Solubility | Soluble in water and methanol. Insoluble in acetone and n-hexane. | BOC Sciences[1] |
Note: Quantitative solubility data (e.g., mg/mL) and stability data under various conditions (e.g., pH, temperature, light exposure) are not extensively documented in publicly available literature.
Solution Preparation Protocol
This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration for various applications.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent) or Methanol
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration and volume of the stock solution. For example, to prepare 10 mL of a 10 mg/mL stock solution.
-
Weigh the this compound powder accurately using an analytical balance. For the example above, you would weigh 100 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the chosen solvent (sterile water or methanol) to the tube. For the example, add approximately 5 mL of sterile water.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but the impact on stability should be considered.
-
Bring the solution to the final volume with the solvent. For the example, add sterile water to a final volume of 10 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays to prevent contamination.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to.
-
Label all tubes clearly with the compound name, concentration, date of preparation, and solvent used.
Storage Conditions
Proper storage of this compound solutions is critical to maintain their bioactivity. The following are general recommendations.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution in Water | -20°C or -80°C | Short to medium-term | Avoid repeated freeze-thaw cycles. Use aliquots. |
| Stock Solution in Methanol | -20°C or -80°C | Short to medium-term | Ensure tubes are tightly sealed to prevent evaporation. |
| Working Dilutions | 2-8°C | Short-term (e.g., <24 hours) | Prepare fresh from stock solution before each experiment. |
Note: The stability of this compound in solution over time has not been extensively reported. It is recommended that researchers perform their own stability studies for long-term storage.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a general method for determining the MIC of this compound against a specific fungal strain using a broth microdilution method.
Materials:
-
This compound stock solution
-
Fungal culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Prepare the fungal inoculum:
-
Culture the fungal strain on an appropriate agar plate.
-
Collect fungal spores or yeast cells and suspend them in sterile saline or growth medium.
-
Adjust the concentration of the suspension to a standardized density (e.g., 0.5 McFarland standard).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 1-5 x 10^5 CFU/mL).
-
-
Prepare serial dilutions of this compound:
-
In a sterile 96-well plate, add 100 µL of growth medium to all wells except the first column.
-
Add 200 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in growth medium) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculate the plate:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum in medium without this compound) and a negative control well (medium only).
-
-
Incubate the plate:
-
Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by using a plate reader to measure absorbance.
-
Disclaimer
The information provided in these application notes is intended for guidance purposes only. Due to the limited amount of specific data available for this compound, it is the responsibility of the end-user to validate these protocols for their specific applications and to determine the optimal conditions for solution preparation, storage, and use.
References
Application of Azoxybacilin in Fungal Gene Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxybacilin, an antifungal agent produced by the bacterium Bacillus cereus, presents a valuable tool for investigating fungal gene expression, particularly in the context of sulfur metabolism and amino acid biosynthesis.[1][2][3] Its specific mechanism of action, targeting the expression of genes essential for sulfite assimilation, allows for targeted studies into fungal survival pathways and the regulatory networks that govern them. These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and detailed protocols for its use in fungal gene expression studies, primarily focusing on the model organism Saccharomyces cerevisiae.
Mechanism of Action
This compound exhibits its antifungal activity by inhibiting the gene expression of sulfite reductase, a critical enzyme in the sulfur assimilation pathway.[1][4] This pathway is essential for the synthesis of sulfur-containing amino acids like methionine and cysteine, which are vital for fungal growth and survival.[2] The inhibitory action of this compound is not directed at the enzymatic activity of the sulfate assimilation enzymes themselves, but rather at their induction at the gene expression level.[1][4]
Specifically, this compound has been shown to:
-
Decrease the mRNA levels of genes involved in sulfate assimilation. This includes the MET10 gene, which encodes for sulfite reductase, and the MET4 gene, a key transcriptional activator of the sulfate assimilation pathway.[1][4]
-
Act at two distinct regulatory steps. Evidence suggests that this compound interferes with both the transcriptional activation of the MET4 gene and a post-transcriptional regulatory step in the expression of the MET10 gene.[1][4]
This targeted inhibition of a specific metabolic pathway makes this compound a potent and selective antifungal agent, particularly in environments lacking methionine.[1][5]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on Saccharomyces cerevisiae.
| Target | Parameter | Value | Organism | Reference |
| Sulfite Reductase Enzyme Synthesis | IC50 | 3 µg/ml | Saccharomyces cerevisiae | [1] |
| MET10 mRNA Transcription | IC50 | 30 µg/ml | Saccharomyces cerevisiae | [1] |
| ATP Sulfurylase Synthesis | IC50 | 42 µg/ml | Saccharomyces cerevisiae | |
| AHS Synthesis | IC50 | >100 µg/ml | Saccharomyces cerevisiae | |
| Fungal Growth (Mycelial Fungi) | Antifungal Activity | Broad Spectrum | Various Fungi | [2] |
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound's inhibitory action.
Caption: Experimental workflow for studying this compound's effect on gene expression.
Experimental Protocols
Fungal Culture Preparation and Methionine Starvation
This protocol describes the preparation of Saccharomyces cerevisiae cultures for experiments involving methionine starvation to induce the expression of sulfate assimilation genes.
Materials:
-
Saccharomyces cerevisiae strain (e.g., wild-type)
-
Rich medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)
-
Synthetic methionine-free medium (containing yeast nitrogen base without amino acids and ammonium sulfate, a carbon source like dextrose, and necessary supplements excluding methionine)
-
Sterile culture flasks or tubes
-
Incubator shaker
Protocol:
-
Inoculate a single colony of S. cerevisiae into 5 mL of rich medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture into a larger volume of fresh rich medium to an optical density at 600 nm (OD600) of approximately 0.1-0.2.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
-
Wash the cell pellet twice with sterile, deionized water to remove residual rich medium.
-
Resuspend the cell pellet in pre-warmed synthetic methionine-free medium to the desired starting OD600 (e.g., 0.2-0.4). This transfer to methionine-free medium induces the expression of the MET genes.
This compound Treatment
This protocol outlines the treatment of methionine-starved S. cerevisiae with this compound.
Materials:
-
Methionine-starved S. cerevisiae culture (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)
-
Sterile culture flasks or tubes
-
Incubator shaker
Protocol:
-
Aliquot the methionine-starved yeast culture into separate sterile flasks.
-
To each flask, add the desired final concentration of this compound. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0, 1, 3, 10, 30, 100 µg/mL).
-
Include a vehicle control (solvent only) to account for any effects of the solvent on gene expression.
-
Incubate the cultures at 30°C with shaking for the desired treatment time. The optimal time may vary, but a starting point of 30 minutes to 2 hours is recommended based on studies of gene induction.
-
Following incubation, immediately harvest the cells by centrifugation at 4°C to halt metabolic processes.
Total RNA Extraction from Saccharomyces cerevisiae
This protocol describes a common method for extracting total RNA from yeast, which is suitable for subsequent analysis by Northern blotting or RT-qPCR.
Materials:
-
Yeast cell pellet (from Protocol 2)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 1% SDS)
-
Acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
75% Ethanol (ice-cold)
-
RNase-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge (refrigerated)
Protocol:
-
Resuspend the yeast cell pellet in 1 mL of ice-cold RNase-free water and transfer to a microcentrifuge tube.
-
Centrifuge at top speed for 30 seconds at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 400 µL of lysis buffer.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol.
-
Vortex vigorously for 1 minute.
-
Incubate at 65°C for 10 minutes, with vortexing every 2-3 minutes.
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at maximum speed for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Pellet the RNA by centrifugation at maximum speed for 20 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of ice-cold 75% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Store the RNA at -80°C.
Northern Blot Analysis of MET10 and MET4 mRNA
This protocol provides a general outline for Northern blot analysis to detect changes in specific mRNA levels.
Materials:
-
Total RNA samples (from Protocol 3)
-
Formaldehyde-agarose gel
-
MOPS running buffer
-
RNA loading dye
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled DNA probes specific for MET10 and MET4
-
Wash buffers
-
Phosphorimager or X-ray film
Protocol:
-
Separate the total RNA samples (10-20 µg per lane) on a formaldehyde-agarose gel.
-
Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.
-
UV crosslink the RNA to the membrane to immobilize it.
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature.
-
Add the labeled DNA probe specific for MET10 to the hybridization buffer and incubate overnight.
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.
-
Quantify the band intensities using appropriate software.
-
The membrane can be stripped and re-probed with a probe for MET4 and a loading control (e.g., actin or rRNA).
-
Normalize the MET10 and MET4 mRNA levels to the loading control to determine the relative change in gene expression in response to this compound treatment.
References
- 1. A Simple RNA Preparation Procedure from Yeast for Northern Blot Using Hot Phenol [en.bio-protocol.org]
- 2. A Simple RNA Preparation Procedure from Yeast for Northern Blot Using Hot Phenol [bio-protocol.org]
- 3. Saccharomyces cerevisiae growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total RNA Extraction from Saccharomyces cerevisiae Using Hot Acid Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
Application Notes and Protocols for Determining the MIC of Azoxybacilin against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Azoxybacilin against Aspergillus species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of filamentous fungi.
Introduction
This compound is a novel antifungal agent with a broad spectrum of activity, demonstrating particular potency against mycelial fungi such as Aspergillus species.[1] Its mechanism of action involves the inhibition of the sulfur-fixation pathway in fungi. Specifically, this compound has been shown to interfere with the regulation of sulfite reductase expression, a key enzyme in methionine biosynthesis.[1][2] This unique mode of action makes it a compound of interest for further investigation and development.
Accurate determination of the in vitro susceptibility of Aspergillus isolates to this compound is crucial for understanding its antifungal potential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter in assessing antifungal efficacy.[3][4] This document outlines the standardized broth microdilution methods for determining the MIC of this compound against Aspergillus.
Key Experimental Protocols
The reference method for antifungal susceptibility testing of filamentous fungi is the broth microdilution method, as detailed in the CLSI M38-A2 document and the EUCAST guidelines.[5][6][7][8][9] While both methods are similar, there are some key differences in parameters such as inoculum size and media composition.[7][9]
Protocol: Broth Microdilution Method for Aspergillus
This protocol is a harmonized representation of the CLSI and EUCAST methodologies. Researchers should consult the specific documents for further details.
1. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test medium should not exceed 1% and should not affect fungal growth.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range for testing.[10] The typical range for testing new compounds spans from 0.03 to 16 µg/mL.[10]
2. Inoculum Preparation:
-
Culture the Aspergillus isolate on a suitable agar medium, such as potato dextrose agar, for 5-7 days at 35°C to encourage sporulation.[11]
-
Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted swab or loop.
-
Suspend the conidia in sterile saline containing a wetting agent (e.g., 0.05% Tween 20) to facilitate the preparation of a homogenous suspension.[12]
-
Adjust the conidial suspension to the desired concentration using a spectrophotometer or a hemocytometer.[9][12]
3. Microdilution Plate Setup:
-
Use sterile 96-well microtiter plates with flat or round bottoms.[6][10]
-
Dispense 100 µL of the appropriate this compound dilution into each well.
-
Add 100 µL of the adjusted Aspergillus inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.
4. Incubation:
5. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth (100% inhibition) as observed with the naked eye.[6][15] For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) may be considered the endpoint, but for filamentous fungi, complete inhibition is the standard for azoles and amphotericin B.[15][16]
Data Presentation
The following table summarizes the key parameters for the CLSI and EUCAST broth microdilution methods for Aspergillus.
| Parameter | CLSI M38-A2 | EUCAST |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 supplemented with 2% glucose |
| Inoculum Size | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | 2 x 10⁵ to 5 x 10⁵ CFU/mL |
| Incubation | 35°C for 48-72 hours | 35°C for 48 hours |
| MIC Endpoint | Complete inhibition of growth | No growth (visual endpoint) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC of this compound against Aspergillus.
Caption: Workflow for MIC determination of this compound against Aspergillus.
Signaling Pathway: this compound's Mechanism of Action
The diagram below depicts the proposed mechanism of action of this compound, highlighting its interference with the sulfur assimilation pathway in fungi.
Caption: this compound inhibits sulfite reductase expression in Aspergillus.
References
- 1. A new methionine antagonist that has antifungal activity: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. hub.hku.hk [hub.hku.hk]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. mdpi.com [mdpi.com]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pathology.jhu.edu [pathology.jhu.edu]
- 16. journals.asm.org [journals.asm.org]
Azoxybacilin: A Targeted Tool for Interrogating Fungal Sulfur Metabolism and Gene Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxybacilin, a natural product isolated from Bacillus cereus, is a potent and specific inhibitor of fungal growth with a unique mechanism of action.[1][2] Unlike many conventional antifungals that target the cell wall or membrane, this compound disrupts a crucial metabolic pathway: sulfur assimilation. Specifically, it inhibits the expression of genes required for the synthesis of sulfur-containing amino acids, most notably methionine.[3][4][5] This targeted action makes this compound an invaluable tool for studying fungal metabolic pathways, gene regulation, and for identifying novel antifungal drug targets. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exhibits a broad spectrum of antifungal activity, particularly against mycelial fungi like Aspergillus species.[1] Its fungistatic effect is achieved by interfering with the sulfur-fixation pathway. The key points of its mechanism are:
-
Inhibition of Gene Expression: this compound does not directly inhibit the enzymes involved in sulfate assimilation. Instead, it prevents the induction of these enzymes by downregulating the transcription of their corresponding genes.[3][4][5]
-
Targeting of Key Regulatory Genes: The primary targets of this compound are the MET4 and MET10 genes in fungi such as Saccharomyces cerevisiae.[3][6]
-
MET10 encodes for sulfite reductase, a critical enzyme in the sulfate assimilation pathway.
-
MET4 is a transcriptional activator that is essential for the expression of MET10 and other genes in the pathway.
-
-
Dual Inhibitory Action: Research suggests that this compound has a two-pronged effect: it inhibits the transcriptional activation of MET4 and also affects the post-transcriptional regulation of MET10 expression.[3][4]
-
Methionine-Dependent Activity: The antifungal activity of this compound is significantly reduced in the presence of sulfur-containing amino acids such as methionine, cysteine, homocysteine, and cystathionine in the growth medium.[1] This is because these compounds bypass the metabolic block induced by the inhibitor.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound against various fungal processes and species.
| Fungal Species | Assay Condition | IC50 (µg/mL) | Reference |
| Saccharomyces cerevisiae | Induction of Sulfite Reductase Synthesis | 3.2 | [6] |
| Saccharomyces cerevisiae | Inhibition of MET10 Transcription | 30 | [3][4] |
| Saccharomyces cerevisiae | Induction of ATP Sulfurylase Synthesis | 42 | [6] |
| Saccharomyces cerevisiae | Induction of O-acetylhomoserine (AHS) Sulfhydrylase Synthesis | >100 | [6] |
| Candida albicans | Growth Inhibition | 1.2 | [6] |
Experimental Protocols
Protocol 1: Determination of this compound's Antifungal Activity in a Methionine-Free Medium
This protocol is designed to assess the minimum inhibitory concentration (MIC) of this compound against a target fungal species.
Materials:
-
Target fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)
-
Rich medium (e.g., YPD for yeast, Sabouraud Dextrose Broth for molds)
-
Synthetic methionine-free defined medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain in a rich medium to the mid-logarithmic phase.
-
Cell Washing and Resuspension: Harvest the cells by centrifugation, wash them twice with sterile water to remove any residual rich medium, and resuspend them in the synthetic methionine-free medium to a standardized cell density (e.g., 1 x 10^5 cells/mL).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of the this compound stock solution in the synthetic methionine-free medium in a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.
-
MIC Determination: Determine the MIC by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.
Protocol 2: Analysis of Gene Expression Inhibition by this compound using qRT-PCR
This protocol details the procedure to quantify the effect of this compound on the expression of target genes (MET4, MET10) in the sulfate assimilation pathway.
Materials:
-
Target fungal strain
-
Rich medium and synthetic methionine-free medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MET4, MET10) and a reference gene (e.g., ACT1)
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in a rich medium to the mid-logarithmic phase. Transfer the cells to a synthetic methionine-free medium to induce the sulfate assimilation pathway. Simultaneously, treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30 µg/mL).
-
RNA Extraction: After a defined incubation period (e.g., 2-4 hours), harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in this compound-treated samples compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. A new methionine antagonist that has antifungal activity: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antifungal agent produced by Bacillus cereus NR2991. Production, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal this compound exhibits activity by inhibiting gene expression of sulfite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal this compound exhibits activity by inhibiting gene expression of sulfite reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Azoxybacilin Dosage for In Vitro Antifungal Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Azoxybacilin for in vitro antifungal assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against my fungal strain. What could be the cause?
Answer: Inconsistent MIC values for this compound can stem from several factors related to its mechanism of action and experimental setup.
-
Media Composition: this compound acts as a methionine antagonist, inhibiting the biosynthesis of sulfur-containing amino acids.[1] The presence of exogenous methionine or other sulfur-containing amino acids (cysteine, homocysteine, cystathionine) in your culture medium can competitively inhibit the action of this compound, leading to higher and more variable MICs.[1] It is crucial to use a defined, methionine-free medium for your assays to ensure consistent results.[2][3]
-
Inoculum Preparation: The density of the fungal inoculum can significantly impact MIC results. Ensure you are using a standardized inoculum preparation method to achieve a consistent cell concentration for each experiment. Refer to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines for detailed protocols on inoculum preparation.[4][5]
-
Solvent Effects: If you are using an organic solvent to dissolve this compound, ensure the final concentration in your assay does not exceed a level that could affect fungal growth. Always include a solvent control (media with the highest concentration of solvent used) to verify it has no antifungal activity on its own.
Question: this compound appears to have low solubility in my aqueous assay medium, leading to precipitation. How can I address this?
Answer: this compound is reported to be soluble in water and methanol, and insoluble in acetone and n-hexane.[6] If you are experiencing solubility issues, consider the following:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile distilled water or methanol.[6] Subsequently, dilute this stock solution in your assay medium to achieve the desired final concentrations. This two-step process often improves solubility compared to directly dissolving the compound in the medium.
-
pH of the Medium: While not specifically documented for this compound, the pH of the medium can influence the solubility of many compounds. Ensure your medium is buffered to a stable pH, typically around 7.0 for most fungal susceptibility testing.[4]
Question: I am not observing any antifungal activity with this compound, even at high concentrations. What should I check?
Answer: A complete lack of activity can be due to several reasons:
-
Mechanism of Action and Fungal Species: this compound's primary target is the sulfate assimilation pathway.[2] Some fungal species may have alternative pathways for sulfur acquisition or may be less reliant on de novo synthesis of sulfur-containing amino acids, rendering them less susceptible.
-
Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Assay Conditions: As mentioned previously, the composition of the assay medium is critical. The presence of sulfur-containing amino acids will antagonize the effect of this compound.[1] Verify that you are using a minimal, defined medium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the expression of sulfite reductase, a key enzyme in the fungal sulfate assimilation pathway.[2][3] This enzyme is responsible for the reduction of sulfite to sulfide, a crucial step in the biosynthesis of essential sulfur-containing amino acids like cysteine and methionine.[7] By blocking this pathway, this compound deprives the fungus of these vital amino acids, leading to growth inhibition.
Q2: What is a recommended starting concentration range for this compound in an MIC assay?
A2: Based on reported inhibitory concentrations, a starting range of 0.03 µg/mL to 64 µg/mL is recommended for initial MIC testing.[6] This range covers the reported IC80 values for highly susceptible filamentous fungi like Trichoderma (0.03 - 0.24 µg/mL) and less susceptible yeast-like fungi such as Candida albicans (4.2 - 5.8 µg/mL).[6] A standard two-fold serial dilution across this range should provide a clear MIC endpoint.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in water and methanol.[6] For in vitro assays, it is preferable to prepare stock solutions in sterile distilled water to avoid any potential solvent toxicity. If methanol is used, ensure the final concentration in the assay is well below 1% (v/v) and that a solvent control is included.
Q4: Which quality control (QC) strains should I use for my this compound antifungal assays?
A4: Standard QC strains recommended by CLSI and EUCAST for antifungal susceptibility testing should be used. These include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[1][8] Including these strains helps ensure the reliability and reproducibility of your assay.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[6] |
| Methanol | Soluble[6] |
| Acetone | Insoluble[6] |
| n-Hexane | Insoluble[6] |
Table 2: Reported In Vitro Activity of this compound
| Fungal Species | Inhibitory Concentration (IC80) |
| Aspergillus fumigatus | 0.71 - 1.3 µg/mL[6] |
| Trichoderma spp. | 0.03 - 0.24 µg/mL[6] |
| Candida albicans | 4.2 - 5.8 µg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile distilled water to a final concentration of 1280 µg/mL.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week).
Protocol 2: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi.
Materials:
-
This compound stock solution (1280 µg/mL)
-
Sterile 96-well U-bottom microtiter plates
-
Methionine-free RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Fungal inoculum prepared in sterile saline, adjusted to the appropriate concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Sterile distilled water or saline
-
Positive control antifungal (e.g., fluconazole)
-
Negative (growth) control
-
Solvent control (if applicable)
Procedure:
-
Plate Preparation: Add 100 µL of methionine-free RPMI-1640 medium to all wells of the 96-well plate except for the first column.
-
Serial Dilution:
-
Add 200 µL of the 1280 µg/mL this compound stock solution to the first well of a dilution series row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to achieve a concentration range (e.g., from 64 µg/mL down to 0.03 µg/mL). Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well, resulting in the desired final test concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of medium and 100 µL of inoculum (no drug).
-
Sterility Control: A well containing 200 µL of medium only (no inoculum, no drug).
-
Positive Control: A separate row with a known antifungal agent (e.g., fluconazole) to ensure the assay is performing correctly.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the specific fungal species being tested.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 2. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur assimilation - Wikipedia [en.wikipedia.org]
- 7. Sulfate Assimilation Pathway - Creative Biolabs [creative-biolabs.com]
- 8. journals.asm.org [journals.asm.org]
Common issues with Azoxybacilin solubility and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azoxybacilin. The following sections address common issues related to the solubility and handling of this antifungal agent.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: this compound precipitates out of solution upon addition to my aqueous buffer.
-
Possible Cause: The buffer composition may be affecting the solubility of this compound, or the final concentration may exceed its solubility limit under your specific experimental conditions. While this compound is generally soluble in water, high concentrations of salts or other additives in a buffer can decrease its solubility (a "salting-out" effect).
-
Solution:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to be at least 1-2 units away from the pKa to maintain it in its more soluble ionized form.
-
Reduce Buffer Concentration: If possible, try lowering the molarity of your buffer components.
-
Use a Co-solvent: For stock solutions, consider using a water-miscible organic solvent. However, ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
-
Sequential Dissolution: Dissolve this compound in a small amount of pure water first before adding it to the concentrated buffer.
-
Problem 2: I am observing low or inconsistent potency in my antifungal assays.
-
Possible Cause: Incomplete dissolution of this compound can lead to a lower effective concentration in your assay, resulting in reduced and variable activity.
-
Solution:
-
Confirm Complete Dissolution: Before use, visually inspect your this compound solution to ensure there are no visible particles. For quantitative analysis, you can filter the solution and measure the concentration of the filtrate using a suitable analytical method like HPLC-UV.
-
Sonication: Gentle sonication can help to break up small agglomerates and ensure complete dissolution.
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Problem 3: My stock solution of this compound appears cloudy after storage.
-
Possible Cause: The compound may be precipitating out of solution over time, especially if stored at low temperatures.
-
Solution:
-
Optimize Storage Conditions: If you observe precipitation upon refrigeration or freezing, try storing the stock solution at room temperature (if stability allows) or in smaller aliquots to minimize freeze-thaw cycles.
-
Re-dissolve Before Use: If precipitation has occurred, gently warm the solution and vortex or sonicate until the compound is fully re-dissolved before use.
-
Increase Co-solvent Percentage: If preparing a high-concentration stock, a modest increase in the percentage of a co-solvent like DMSO or ethanol might be necessary to maintain solubility during storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally described as being soluble in water and methanol, and insoluble in acetone and n-hexane[]. However, its quantitative solubility can be affected by factors such as pH, temperature, and the presence of other solutes.
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: For most applications, sterile, deionized water is the recommended solvent. If a higher concentration stock solution is required that exceeds the aqueous solubility, a minimal amount of a water-miscible co-solvent can be used. The choice of co-solvent will depend on the experimental system's tolerance.
| Co-Solvent | Considerations |
| Water | Primary choice for most biological assays. |
| Methanol | Can be used for stock solutions, but ensure final concentration in the assay is non-toxic to cells. |
| DMSO | A common choice for high-concentration stocks, but can have biological effects at higher concentrations. |
| Ethanol | Another option for stock solutions with similar considerations to methanol. |
Q3: How can I improve the dissolution rate of this compound powder?
A3: To improve the dissolution rate, you can use techniques such as gentle vortexing, sonication, or stirring. Increasing the temperature of the solvent can also increase the rate of dissolution, but ensure that the temperature is not high enough to cause degradation of the compound. Techniques like micronization, which increases the surface area of the drug particles, can also enhance the dissolution rate[2][3][4].
Q4: Can pH be used to enhance the solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH of the solution can significantly impact solubility. The solubility of a weakly acidic or basic compound increases as it becomes more ionized. For an acidic compound, solubility increases at a pH above its pKa, while for a basic compound, solubility increases at a pH below its pKa[5].
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of this compound under various buffer conditions.[6]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 98 µL). This creates a range of this compound concentrations.
-
Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the buffer blank.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[7]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., a specific buffer). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium solubility of this compound in that specific solvent at that temperature.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: this compound inhibits sulfite reductase expression.[8][9]
References
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A new methionine antagonist that has antifungal activity: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Azoxybacilin and Novel Azoxy-Containing Compounds
Disclaimer: Publicly available scientific literature contains limited specific information regarding the degradation pathways and prevention of Azoxybacilin. This technical support center provides general guidance for researchers, scientists, and drug development professionals based on the known chemistry of azoxy compounds and established methodologies for studying the stability of antimicrobial agents. The information presented here should be used as a starting point for empirical investigation, not as a definitive guide for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential chemical liabilities of the azoxy functional group in this compound?
A1: The azoxy group (R−N=N+(−O−)−R') is a key feature of this compound. Generally, azoxy compounds can be susceptible to degradation under certain conditions. They are known to be weak bases and can be unstable in the presence of strong acids[1]. Under UV light (around 220 nm), azoxy compounds may undergo fragmentation[1]. While thermally stable against fragmentation into nitrogen gas (unlike azo compounds), other thermal degradation pathways could exist for a complex molecule like this compound[1]. Researchers should be aware of these potential instabilities when designing experiments and formulation studies.
Q2: What are the common factors that can influence the stability of antimicrobial agents in solution?
A2: Several factors can affect the stability of antimicrobial agents in solution. These include:
-
pH: The stability of many drugs is pH-dependent. For instance, the degradation of amoxicillin, another antimicrobial, is significantly influenced by pH[2][3].
-
Temperature: Elevated temperatures often accelerate degradation kinetics. Stability studies for antimicrobials are typically conducted at various temperatures, including refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C)[4][5][6].
-
Light Exposure: Photodegradation can be a significant pathway for degradation. Compounds might need to be protected from light during storage and handling[6][7][8].
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of susceptible functional groups.
-
Solvent Composition: The choice of solvent can impact the stability of a compound. For parenteral solutions, the use of co-solvents and their concentrations are optimized to ensure stability[9].
-
Presence of Metal Ions: Metal ions can sometimes catalyze degradation reactions[10].
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or -20°C) and protected from light, unless otherwise determined by stability studies.
-
pH Control: Use buffered solutions to maintain a stable pH throughout your experiments. The optimal pH for stability will need to be determined experimentally.
-
Inert Atmosphere: For compounds sensitive to oxidation, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Use of Stabilizers: In formulation development, stabilizing agents may be incorporated to enhance the shelf-life of the drug product[7].
-
Packaging: Use appropriate containers that protect the compound from light and moisture. For moisture-sensitive compounds, packaging with desiccants is a common strategy[7].
Troubleshooting Guides
Problem: I am observing a decrease in the activity of my this compound stock solution over time.
Possible Cause: Degradation of this compound in the storage conditions.
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in your stock solution over a time course. A decreasing peak area for the parent compound would confirm degradation.
-
Investigate Degradation Factors:
-
Temperature: Aliquot your stock solution and store it at different temperatures (e.g., -20°C, 4°C, and room temperature) to see if the degradation rate is temperature-dependent.
-
Light: Prepare two sets of aliquots. Store one set in the dark (e.g., wrapped in aluminum foil) and the other exposed to ambient light. Compare the degradation rates.
-
pH: If your stock is in an unbuffered solvent, consider preparing it in a buffered solution at a neutral pH (e.g., pH 7.4) and assess stability.
-
-
Optimize Storage: Based on your findings, adjust the storage conditions for your stock solutions to maximize stability.
Problem: I am seeing unexpected peaks in my analytical chromatogram when analyzing this compound-treated samples.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use a mass spectrometer coupled with your chromatography system (e.g., LC-MS/MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. This information is crucial for tentative identification of degradation products.
-
Perform Forced Degradation Studies: Intentionally degrade this compound under controlled stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. This can help in correlating the unknown peaks in your experimental samples with specific degradation pathways.
-
Consult Literature on Similar Compounds: While specific data on this compound is scarce, reviewing the degradation products of other azoxy-containing compounds or antimicrobials with similar functional groups might provide clues for identification[1][10][11].
Data Presentation
It is crucial to reiterate that the following tables contain data for analogous compounds (Azoxystrobin and Amoxicillin) and are provided for methodological reference only. Researchers must generate specific data for this compound.
Table 1: Example Stability Data for Azoxystrobin Under Accelerated Storage Conditions.
| Time (Days) | Storage Temperature (°C) | Azoxystrobin Content (%) | Loss (%) |
| 0 | - | 24.79 | 0 |
| 3 | 54 ± 2 | 24.69 | 0.4 |
| 7 | 54 ± 2 | 24.53 | 1.04 |
| 14 | 54 ± 2 | 24.42 | 1.49 |
| 21 | 54 ± 2 | 24.16 | 2.54 |
| Data adapted from a study on Azoxystrobin stability[12]. |
Table 2: Influence of Temperature and pH on the Shelf-Life (t90) of Amoxicillin and Clavulanic Acid.
| Compound | Concentration (mg/mL) | pH | Temperature (°C) | Shelf-life (hours) |
| Amoxicillin | 1 | 6.53 | 40 | 4.85 |
| Amoxicillin | 1 | 6.53 | 25 (extrapolated) | 22.8 |
| Clavulanic Acid | 0.2 | 6.53 | 40 | 1.38 |
| Clavulanic Acid | 0.2 | 6.53 | 25 (extrapolated) | 4.0 |
| Amoxicillin | 15 | 8.34 | 40 | 0.11 |
| Clavulanic Acid | 3 | 8.34 | 40 | 0.41 |
| Data adapted from a study on Amoxicillin/Clavulanate stability[13]. |
Experimental Protocols
Protocol 1: General Method for Forced Degradation Studies of a Novel Compound
This protocol outlines a general approach to investigate the degradation pathways of a compound like this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven (e.g., 105°C) for a set time.
-
Also, heat a solution of this compound at a specified temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm or 366 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method, preferably with MS detection to identify and quantify the parent compound and any degradation products formed.
Visualizations
Caption: Potential degradation pathways for an azoxy-containing compound.
Caption: A typical workflow for investigating compound stability.
References
- 1. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 2. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of invasive fungal infections: stability of voriconazole infusion solutions in PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biofargo.com [biofargo.com]
- 8. Photodegradation of Amoxicillin in Aqueous Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composition optimization and stability testing of a parenteral antifungal solution based on a ternary solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations in the fate and risk analysis of amoxicillin and its degradation products during pig manure aerobic composting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Azoxybacilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Azoxybacilin. The information is based on general principles of azoxy compound synthesis and may require adaptation for specific proprietary protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The chemical synthesis of this compound, an amino acid derivative with an azoxy moiety, typically involves the formation of the characteristic N=N(O) bond. Based on available literature, a likely route involves the synthesis of the azoxy group from suitable nitrogen-containing precursors. One mentioned method is the "Moss procedure," which is a method for preparing azoxy compounds.[1] General synthetic routes to azoxy compounds include the oxidation of anilines, the reduction of nitro compounds, or the condensation of nitroso compounds with hydroxylamines.[2][3] Given this compound's structure, the synthesis would likely start from a protected aspartic acid derivative.
Q2: What are the critical parameters influencing the yield of this compound synthesis?
A2: The yield of azoxy compound synthesis is sensitive to several parameters. Key factors include reaction temperature, pH, the choice of solvent, and the nature of the oxidizing or reducing agents used. The purity of starting materials and the exclusion of moisture and air (for certain reaction types) are also crucial for maximizing yield and minimizing side reactions.
Q3: What are the common side reactions observed during the synthesis of azoxy compounds?
A3: Common side reactions in azoxy synthesis can lead to the formation of azo compounds (R-N=N-R) and nitro compounds as byproducts.[2] The over-oxidation or over-reduction of the nitrogen functional groups is a primary cause of these impurities. The stability of the starting materials and intermediates under the reaction conditions also plays a significant role in preventing the formation of undesired products.
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is consistently low.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
-
-
Suboptimal Reagent Concentration: The stoichiometry of the reactants may not be optimal.
-
Solution: Perform small-scale experiments to screen different molar ratios of the key reactants.
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried, as moisture can quench reagents or promote side reactions.
-
-
Inefficient Purification: Significant product loss may be occurring during the workup and purification steps.
Presence of Impurities
Problem: The final product is contaminated with significant amounts of byproducts, such as the corresponding azo or nitro compounds.
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: The reaction temperature may be too high, leading to over-oxidation or other side reactions.
-
Solution: Lower the reaction temperature and monitor the effect on byproduct formation. A temperature screening study is recommended.
-
-
Inappropriate Oxidizing/Reducing Agent: The chosen oxidizing or reducing agent may not be selective enough.
-
Solution: Experiment with milder or more selective reagents. For example, in the oxidation of anilines, using hydrogen peroxide with a suitable catalyst might offer better selectivity than stronger oxidizing agents.[2]
-
-
Atmospheric Contamination: For oxygen-sensitive reactions, exposure to air can lead to undesired oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: General Influence of Reaction Parameters on Azoxy Compound Synthesis Yield
| Parameter | Potential Impact on Yield | Troubleshooting Considerations |
| Temperature | Can significantly affect reaction rate and selectivity. Higher temperatures may increase reaction speed but can also promote side reactions, lowering the yield of the desired product. | Optimize temperature in small-scale experiments. Start with lower temperatures and gradually increase while monitoring product formation and purity. |
| pH | Crucial for reactions involving acid or base catalysts or intermediates that are pH-sensitive. The optimal pH can vary greatly depending on the specific reaction. | Carefully control and monitor the pH throughout the reaction. Perform pH scouting experiments to find the optimal range for your synthesis. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence reactant solubility, reaction rate, and the stability of intermediates. | Screen a variety of solvents to find the one that provides the best balance of solubility and reactivity. Ensure the solvent is dry and free of impurities. |
| Catalyst | The choice and concentration of a catalyst can dramatically impact the reaction rate and selectivity towards the azoxy product. | Screen different catalysts and catalyst loadings. Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation or the formation of byproducts. | Monitor the reaction progress over time to determine the optimal reaction duration. |
Experimental Protocols
While a specific, detailed protocol for the chemical synthesis of this compound is not publicly available, a general procedure for the synthesis of an azoxy compound via the condensation of a nitroso compound with a hydroxylamine is provided below as a representative example. This is a generalized protocol and must be adapted for the specific substrates and safety considerations of this compound synthesis.
General Protocol: Synthesis of an Unsymmetrical Azoxy Compound
-
Preparation of the Hydroxylamine: Synthesize or procure the necessary protected amino acid hydroxylamine derivative.
-
Preparation of the Nitroso Compound: Synthesize or procure the corresponding nitroso derivative.
-
Condensation Reaction:
-
Dissolve the nitroso compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add a solution of the hydroxylamine derivative dropwise to the stirred solution of the nitroso compound at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction may be promoted by the addition of a mild base or acid, depending on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction mixture with water or a suitable buffer.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure azoxy compound.
-
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in this compound synthesis.
References
Overcoming resistance to Azoxybacilin in fungal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azoxybacilin. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming fungal resistance to this novel antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a methionine antagonist and disrupts the sulfate assimilation pathway in fungi.[1] It specifically inhibits the gene expression of sulfite reductase, a key enzyme in this pathway.[2][3] This is achieved by decreasing the mRNA levels of genes involved in sulfate assimilation, including MET10 (encoding sulfite reductase) and MET4 (a transactivator of MET10).[2] The inhibition of this pathway deprives the fungal cell of essential sulfur-containing amino acids, such as methionine and cysteine, leading to growth inhibition.[1]
Q2: Which fungal species are susceptible to this compound?
A2: this compound exhibits a broad spectrum of activity, particularly against mycelial fungi such as those from the Aspergillus genus.[1] It has also been shown to be effective against a range of other fungi.[1] Notably, it does not show antibacterial activity.[1]
Q3: Our fungal strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound are not yet extensively documented, based on its known mechanism of action and general principles of antifungal resistance, potential mechanisms could include:
-
Target Modification: Mutations in the genes encoding key components of the sulfate assimilation pathway, such as MET10 or MET4, could alter their structure and reduce their sensitivity to this compound's inhibitory effects.
-
Increased Efflux: Overexpression of multidrug efflux pumps, such as ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, could actively pump this compound out of the fungal cell, reducing its intracellular concentration.
-
Metabolic Bypass: The fungal strain may have developed or upregulated alternative metabolic pathways to synthesize sulfur-containing amino acids, bypassing the inhibited sulfite reductase step.
-
Overproduction of the Target: Increased expression of sulfite reductase (MET10) could titrate out the inhibitory effect of this compound, requiring higher concentrations of the drug to achieve the same level of inhibition.
Q4: How can we confirm if our fungal strain has developed resistance to this compound?
A4: To confirm resistance, you should perform antifungal susceptibility testing (AFST) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain. This value should be compared to the MIC of a known susceptible (wild-type) strain. A significant increase in the MIC for your test strain is a strong indicator of resistance. Standardized methods for AFST, such as broth microdilution, are recommended.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High MIC Values for this compound
If you observe higher than expected MIC values for this compound against your fungal strain, consider the following troubleshooting steps.
Experimental Workflow for Investigating High MIC Values
Caption: Troubleshooting workflow for high this compound MIC values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Experimental Error | Repeat the MIC assay with a known susceptible (wild-type) control strain in parallel. Ensure accurate serial dilutions of this compound. | The MIC for the control strain should be within the expected range. If not, re-evaluate the experimental protocol and reagent quality. |
| Inappropriate Media Composition | This compound's antifungal activity is antagonized by sulfur-containing amino acids.[1] Ensure that a methionine-free medium is used for the susceptibility testing. | The MIC of this compound should be significantly lower in methionine-free medium compared to a medium supplemented with methionine or cysteine. |
| Target Gene Mutation | Sequence the MET10 and MET4 genes from the resistant strain and compare the sequences to those of a susceptible strain. | The presence of non-synonymous mutations in the resistant strain may indicate a structural change in the target proteins, leading to reduced drug binding. |
| Overexpression of Target or Efflux Pumps | Perform quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of MET10, MET4, and known efflux pump genes (e.g., from the ABC or MFS superfamilies) between the resistant and susceptible strains. | A significant upregulation of these genes in the resistant strain would suggest that target overproduction or increased efflux is contributing to resistance. |
| Increased Efflux Activity | Perform the this compound MIC assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil, cyclosporin A). | A significant reduction in the MIC of this compound in the presence of an efflux pump inhibitor would suggest the involvement of efflux pumps in the resistance phenotype. |
Issue 2: Loss of this compound Efficacy in a Previously Susceptible Strain
If a fungal strain that was previously susceptible to this compound begins to show signs of resistance during a long-term experiment, it may be developing acquired resistance.
Signaling Pathway for Potential Acquired Resistance
Caption: Potential mechanisms of acquired resistance to this compound.
Strategies to Overcome or Mitigate Acquired Resistance:
| Strategy | Description | Experimental Approach |
| Combination Therapy | Use this compound in combination with another antifungal agent that has a different mechanism of action. This can create synergistic effects and reduce the likelihood of resistance emerging. | Perform checkerboard assays to identify synergistic combinations with other antifungals (e.g., azoles, polyenes, echinocandins). |
| Efflux Pump Inhibition | If resistance is mediated by efflux pumps, co-administration of an efflux pump inhibitor could restore susceptibility to this compound. | Test the efficacy of this compound in combination with known efflux pump inhibitors in both in vitro and in vivo models. |
| Targeting Downstream Pathways | If a metabolic bypass is identified, consider targeting enzymes in the alternative pathway to re-sensitize the fungus to this compound. | Utilize metabolomics to identify the alternative metabolic pathways and then screen for inhibitors of key enzymes in that pathway. |
| Structural Modification of this compound | Chemical modification of the this compound structure could lead to derivatives with improved efficacy against resistant strains, for example, by having a higher affinity for the mutated target or being a poorer substrate for efflux pumps.[5] | Synthesize and screen a library of this compound derivatives against both susceptible and resistant fungal strains. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standardized methods for antifungal susceptibility testing.[4]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Methionine-free fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Susceptible control strain
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in the methionine-free medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control for sterility.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (MET10, MET4, efflux pump genes) and a housekeeping gene (e.g., actin, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Grow the susceptible and resistant fungal strains in methionine-free medium with and without a sub-inhibitory concentration of this compound.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers for the target and housekeeping genes.
-
Analyze the relative gene expression levels using the ΔΔCt method. An increase in the fold change of the target genes in the resistant strain compared to the susceptible strain indicates upregulation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the investigation of this compound resistance.
| Fungal Strain | This compound MIC (µg/mL) | Relative MET10 Expression (Fold Change) | Relative Efflux Pump Gene Expression (Fold Change) |
| Wild-Type (Susceptible) | 2 | 1.0 | 1.0 |
| Resistant Isolate 1 | 32 | 1.2 | 15.5 |
| Resistant Isolate 2 | 16 | 8.5 | 1.1 |
| Resistant Isolate 1 + Efflux Pump Inhibitor | 4 | N/A | N/A |
This table is for illustrative purposes and does not represent actual experimental data.
References
- 1. A new methionine antagonist that has antifungal activity: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal this compound exhibits activity by inhibiting gene expression of sulfite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a novel antifungal agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azoxybacilin Production by Bacillus cereus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Azoxybacilin from Bacillus cereus.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production by B. cereus NR2991?
A1: The originally reported production medium for B. cereus NR2991 consists of soluble starch, soybean meal, and CaCO3. For optimal production, a detailed medium composition is provided in the table below.
Q2: What are the ideal fermentation parameters for this compound production?
A2: Optimal production of this compound is achieved under specific fermentation conditions. These parameters include temperature, pH, aeration, and agitation rate. A summary of these recommended conditions can be found in the data presentation section. Generally, B. cereus strains have an optimal growth temperature between 30-40°C.[1]
Q3: What is a typical yield for this compound in a batch fermentation?
A3: While the original report does not specify the exact yield, successful fermentation should produce a detectable amount of antifungal activity in the culture broth. Yields can be significantly influenced by the optimization of medium components and fermentation parameters.
Q4: How can I extract and purify this compound from the culture broth?
A4: A detailed step-by-step protocol for the extraction and purification of this compound is provided in the "Experimental Protocols" section. The general workflow involves centrifugation of the culture, followed by solvent extraction of the supernatant and subsequent chromatographic purification.
Q5: Is there a validated HPLC method for quantifying this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Antifungal Activity | 1. Suboptimal medium composition.2. Inappropriate fermentation conditions (pH, temperature, aeration).3. Strain instability or loss of productivity.4. Incorrect extraction procedure. | 1. Prepare the medium exactly as specified in the protocol.2. Calibrate and monitor fermentation parameters closely.3. Use a fresh culture from a cryopreserved stock for inoculation.4. Follow the extraction protocol carefully, ensuring complete solvent evaporation. |
| Inconsistent Batch-to-Batch Production | 1. Variability in raw material quality (e.g., soybean meal).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters. | 1. Source high-quality, consistent raw materials.2. Standardize the inoculum preparation procedure (age, cell density).3. Ensure precise control and monitoring of all fermentation parameters. |
| Difficulty in Purifying this compound | 1. Incomplete extraction from the culture broth.2. Co-elution with other secondary metabolites.3. Degradation of the compound during purification. | 1. Optimize the solvent-to-broth ratio and extraction time.2. Employ multiple chromatographic steps with different separation principles.3. Perform purification steps at low temperatures and minimize exposure to harsh pH conditions. |
| Low Biomass of B. cereus | 1. Nutrient limitation in the medium.2. Suboptimal growth temperature or pH.3. Poor aeration or agitation. | 1. Ensure all medium components are at the correct concentration.2. Optimize growth temperature and pH for B. cereus (typically 30-37°C and pH 6.0-7.0).[2]3. Increase agitation and/or aeration rate to ensure sufficient oxygen supply. |
Data Presentation
Table 1: Recommended Medium for this compound Production
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Soybean Meal | 10.0 |
| CaCO₃ | 2.0 |
| Tap Water | 1 L |
| Initial pH | 7.0 |
Table 2: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Value/Range |
| Temperature | 28°C |
| pH | Maintained at 7.0 |
| Agitation | 200 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 72-96 hours |
Experimental Protocols
Culture Preparation and Fermentation
-
Inoculum Preparation:
-
Prepare a seed culture of B. cereus NR2991 in a suitable broth medium (e.g., Nutrient Broth).
-
Incubate at 28°C for 24 hours with shaking at 200 rpm.
-
-
Production Medium Preparation:
-
Prepare the production medium as detailed in Table 1.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Carry out the fermentation in a fermenter with the parameters outlined in Table 2.
-
Monitor cell growth and pH throughout the fermentation.
-
Extraction and Purification of this compound
-
Harvesting:
-
After 96 hours of fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the supernatant and cell pellet.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 4.0 with HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a small volume of methanol.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and monitor for antifungal activity.
-
Pool the active fractions and concentrate to yield purified this compound.
-
Quantification of this compound (Proposed HPLC Method)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of purified this compound (a starting point could be 254 nm, a common wavelength for compounds with chromophores).
-
Standard Preparation: Prepare a standard curve using purified this compound of known concentration.
-
Sample Preparation: Dissolve the crude or purified extract in the mobile phase, filter through a 0.22 µm filter, and inject into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound production.
References
Azoxybacilin stability under different pH and temperature conditions
Disclaimer: Initial searches for "Azoxybacilin" did not yield sufficient public data to create a comprehensive technical support guide. Based on the similarity in name, this guide has been developed for Amoxicillin , a widely researched β-lactam antibiotic. The information provided here serves as a framework for understanding antibiotic stability and can be adapted if specific data for this compound becomes available.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Amoxicillin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing Amoxicillin stability in aqueous solutions?
A1: The stability of Amoxicillin in aqueous solutions is primarily influenced by pH, temperature, and its concentration.[1] Hydrolytic degradation is the main pathway, particularly targeting the β-lactam ring.[1][2]
Q2: What is the optimal pH for Amoxicillin stability?
A2: Amoxicillin exhibits its greatest stability in the pH range of 5 to 7.[1] Specifically, a pH minimum for degradation is observed around pH 6.[1] Both acidic and basic conditions beyond this range significantly accelerate its degradation.[3]
Q3: How does temperature affect the shelf-life of Amoxicillin solutions?
A3: Temperature has a marked effect on the degradation rate of Amoxicillin.[4] As temperature increases, the rate of degradation increases significantly.[5][6] For instance, the shelf-life (t90) of a 1 mg/mL Amoxicillin solution at pH 6.53 is 4.85 hours at 40°C, which extends to an extrapolated 22.8 hours at 25°C.[4]
Q4: Does the concentration of Amoxicillin impact its stability?
A4: Yes, the degradation of Amoxicillin is concentration-dependent.[1][5] Higher concentrations can lead to increased degradation rates, a phenomenon known as autocatalysis.[1]
Q5: What are the major degradation products of Amoxicillin?
A5: The primary degradation pathway involves the hydrolysis of the β-lactam ring to form Amoxicilloic acid. This can be followed by further reactions to form other products, such as Amoxicillin-diketopiperazine-2',5'.[2][5]
Data on Amoxicillin Stability
The following tables summarize the stability of Amoxicillin under different pH and temperature conditions as reported in scientific literature.
Table 1: Shelf-life (t90) of Amoxicillin at Different Temperatures and pH
| Concentration | pH | Temperature (°C) | Shelf-life (t90) |
| 1 mg/mL | 6.53 | 40 | 4.85 hours |
| 1 mg/mL | 6.53 | 25 (extrapolated) | 22.8 hours |
| 15 mg/mL | 8.34 | 40 | 0.11 hours |
| 1 mg/mL | 8.73 | 2.9 | 72 hours |
| 1 mg/mL | 6.52 | 2.9 | >263.8 hours |
| 7.5 mg/mL | 8.85 | 2.9 | 4.2 hours |
| 7.5 mg/mL | 7.69 | 2.9 | 51.8 hours |
Data sourced from an evaluation of Amoxicillin/Clavulanate stability in aqueous systems.[4]
Table 2: Influence of Concentration and Temperature on Amoxicillin Degradation
| Concentration | Temperature (°C) | Degradation Rate (%/h) |
| 125 mg/mL | 5 | -1.92 |
| 125 mg/mL | 37 | -3.29 |
| 25 mg/mL | 22 ± 4 | Stable (>90%) for up to 12 hours |
| 25 mg/mL | 4 - 8 | Stable (>90%) for up to 24 hours |
Data sourced from a study on continuous intravenous administration of high-dose Amoxicillin.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amoxicillin
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Amoxicillin and its degradation products.
Chromatographic Conditions:
-
Column: Reversed-phase (RP)-C18e (250 mm × 4.0 mm, 5 μm)[7]
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (containing methanol) at pH 5.0.[7] The buffer can be prepared by mixing 75 mL of methanol with 425 mL of 0.02 M KH2PO4, with the pH adjusted to 5.0 with 2 M H3PO4.[7]
-
Flow Rate: 0.8 mL/min[7]
-
Detection Wavelength: 267 nm[7]
-
Column Temperature: 25°C[7]
-
Injection Volume: 20 µL[7]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 5 minutes.[7]
-
Prepare Amoxicillin standard solutions and samples in a suitable diluent (e.g., 0.01 M KH2PO4 buffer pH 5/methanol 8:2 v/v).[8]
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the Amoxicillin peak and any degradation product peaks by comparing their retention times and peak areas with those of the standards.
Protocol 2: Forced Degradation Study of Amoxicillin
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.375 M HCl at 25°C for 30 minutes.[8]
-
Alkaline Hydrolysis: 0.015 M NaOH at 25°C for 15 minutes.[8]
-
Oxidative Degradation: 1.5% H2O2 at 25°C for 30 minutes.[8]
-
Thermal Degradation: Dry heat at 105°C for 3 hours.[8]
-
Photodegradation: Expose the sample to 1.2 million lux hours and 200 watts h/m² at 25°C.[8]
Procedure:
-
Prepare a stock solution of Amoxicillin.
-
Expose aliquots of the stock solution to the different stress conditions described above.
-
For acid and alkaline hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, after the specified time.[8]
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate and quantify the degradation products from the parent drug.
Visualizations
Amoxicillin Degradation Pathway
The following diagram illustrates the primary degradation pathway of Amoxicillin in an aqueous medium, which involves the hydrolytic opening of the β-lactam ring.
Experimental Workflow for Stability Testing
This diagram outlines the typical workflow for assessing the stability of a drug substance like Amoxicillin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. influence-of-ph-light-and-temperature-on-the-stability-of-amoxicillin-and-triprolidine-hci - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Refining antifungal susceptibility testing protocols for Azoxybacilin
Welcome to the technical support center for Azoxybacilin, a novel antifungal agent. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible antifungal susceptibility testing (AFST).
Frequently Asked Questions (FAQs)
Q1: What is the recommended baseline method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates?
A1: The recommended baseline method is broth microdilution, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 documents.[1][2][3] This method provides quantitative and reproducible results suitable for characterizing the in vitro activity of this compound.
Below is a summary of the key starting parameters.
Table 1: Recommended Starting Parameters for Yeast Broth Microdilution
| Parameter | CLSI-based Recommendation | EUCAST-based Recommendation | Notes |
| Medium | RPMI 1640 w/ L-glutamine, w/o bicarbonate | RPMI 1640 w/ L-glutamine, w/o bicarbonate | Medium must be buffered. |
| Buffer | MOPS at 0.165 M | MOPS at 0.165 M | Adjust final medium to pH 7.0 ± 0.1.[4] |
| Glucose | 0.2% (Standard) | 2% | Higher glucose may enhance growth of some isolates.[5] |
| Inoculum Density | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL | Inoculum size is a critical variable.[5][6] |
| Incubation | 35°C for 24-48 hours | 35°C for 24 hours | Insufficient growth may require longer incubation.[5] |
| Endpoint Reading | ≥50% reduction in turbidity vs. growth control | ≥50% reduction in turbidity vs. growth control | Read visually or with a spectrophotometer.[1] |
Q2: Which Quality Control (QC) strains should I use for this compound susceptibility testing?
A2: For initial validation and routine testing, it is crucial to include standard QC strains with well-characterized MIC ranges for other antifungal agents. This ensures the assay is performing correctly. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[4] While specific this compound QC ranges are under development, results for control compounds should fall within their established limits as per CLSI M60 documents.[7]
Table 2: Example QC Ranges for Standard Antifungals
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| C. parapsilosis ATCC 22019 | Voriconazole | 0.015 - 0.12 |
| C. krusei ATCC 6258 | Fluconazole | 16 - 128 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Note: These are established ranges for common antifungals and should be used to validate the test system. This compound-specific ranges will be established in future documentation. |
Q3: What is the hypothetical mechanism of action for this compound?
A3: this compound is hypothesized to be a potent inhibitor of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. By blocking this step, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition.
Caption: Hypothetical mechanism of action for this compound.
Troubleshooting Guides
Q4: I am observing poor or no growth in my growth control wells. What are the possible causes and solutions?
A4: Failure to achieve adequate growth in the positive control well invalidates the experiment. This issue typically stems from problems with the inoculum, the culture medium, or incubation conditions.
Caption: Troubleshooting flowchart for poor control well growth.
Detailed Solutions:
-
Inoculum Viability: Ensure the fungal isolate is streaked onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and grown for 24-48 hours at 35°C before preparing the inoculum.[4]
-
Inoculum Density: The inoculum concentration is a critical parameter that can significantly affect MICs.[6] Prepare the inoculum by suspending colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard. This should then be diluted according to the protocol (see Table 1) to achieve the target CFU/mL.
-
Medium Preparation: Use high-quality, lot-tested RPMI 1640 powder. Ensure the medium is buffered with MOPS and the final pH is adjusted to 7.0 ± 0.1.[4] Improper pH can inhibit fungal growth.
-
Incubation Conditions: Verify that the incubator is calibrated to 35°C. For some slower-growing species, an extended incubation of up to 48 hours may be necessary.[5]
Q5: My MIC endpoints are difficult to read due to "trailing growth." How can I resolve this?
A5: Trailing growth, also known as the trailing endpoint, is characterized by reduced but persistent growth in wells containing drug concentrations above the true MIC.[8][9][10] This phenomenon is common with azole-class antifungals and can complicate endpoint determination.[11]
Key Recommendations:
-
Strict Incubation Time: Read the plates at exactly 24 hours. Trailing is often more pronounced at 48 hours.[9]
-
Adhere to Endpoint Criteria: The MIC should be recorded as the lowest drug concentration that produces a prominent (≥50%) decrease in turbidity compared to the drug-free growth control. Do not read the MIC as 100% inhibition if trailing is present.[1]
-
Medium pH: Studies have shown that the trailing effect is pH-dependent.[8][10][12] Ensuring the RPMI-MOPS medium is properly buffered to pH 7.0 can help minimize this effect.[8][12]
-
Spectrophotometric Reading: Using a microplate reader to measure optical density (OD) can provide a more objective measure of growth inhibition than visual reading alone.
Table 3: Troubleshooting Trailing Endpoints
| Problem | Probable Cause | Recommended Action |
| Faint growth visible across many high-concentration wells. | Trailing growth phenomenon, common with fungistatic agents. | Read MICs at 24 hours. Record the MIC as the first well showing ≥50% growth reduction, not 100%. |
| MIC at 48h is significantly higher than at 24h. | Classic trailing endpoint phenotype.[9] | Report the 24-hour MIC. The 48-hour result may not correlate with in vivo efficacy.[10] |
| Results are inconsistent between experiments. | Subjectivity in visual endpoint determination. | Use a spectrophotometer to quantify growth and calculate the 50% inhibition point. |
Experimental Protocols
Q6: Can you provide a detailed protocol for this compound Broth Microdilution Susceptibility Testing?
A6: This protocol describes the CLSI-based broth microdilution method for testing this compound against Candida species.
Caption: Standard workflow for broth microdilution AFST.
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve pure this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
This stock solution is used for serial dilutions.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well U-bottom microtiter plates.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to create a drug concentration range, typically from 16 µg/mL to 0.015 µg/mL.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for the growth control and a medium-only well for the sterility control.
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast isolate on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select several distinct colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard (at 530 nm wavelength). This suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain a working inoculum of 1-5 x 10³ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each well of the microdilution plate, including the growth control well. This brings the final volume to 200 µL and further dilutes the inoculum and drug by a factor of 2.
-
The final inoculum in the wells will be 0.5-2.5 x 10³ CFU/mL.
-
The final this compound concentrations will range from 8 µg/mL to 0.008 µg/mL.
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C for 24 hours.
-
-
Reading and Interpretation:
-
Examine the growth control well to ensure sufficient growth has occurred. The sterility control well should show no growth.
-
Using a reading mirror or a spectrophotometer, determine the MIC.
-
The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in growth compared to the growth control well.
-
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. njccwei.com [njccwei.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of Azoxybacilin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antifungal agents Azoxybacilin and Amphotericin B. The information is compiled from preclinical data to assist researchers and professionals in drug development in understanding the key characteristics of these two compounds.
Overview
Amphotericin B is a well-established polyene macrolide antifungal with a broad spectrum of activity against many clinically significant fungi. It is often used for severe systemic fungal infections. In contrast, this compound is a novel antifungal agent produced by Bacillus cereus with a distinct mechanism of action. While data on this compound is less extensive, initial studies suggest it possesses broad-spectrum antifungal properties.
Mechanism of Action
The two agents exhibit fundamentally different mechanisms for their antifungal effects.
This compound: This compound inhibits the expression of sulfite reductase, an essential enzyme in the sulfur assimilation pathway of fungi. This pathway is crucial for the synthesis of sulfur-containing amino acids like methionine and cysteine. By disrupting this pathway, this compound effectively halts fungal growth.
Amphotericin B: As a polyene, Amphotericin B binds to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels, causing leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[1]
Figure 1: Mechanisms of Action for this compound and Amphotericin B.
In Vitro Activity
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of fungi are limited. However, available data for both agents are summarized below.
This compound: this compound has demonstrated a broad spectrum of antifungal activity, particularly against mycelial fungi. A derivative, Ro 09-1824, has been reported to have more potent and broader antifungal activity.
| Organism | Parameter | Concentration (µg/mL) |
| Saccharomyces cerevisiae | IC50 (Enzyme Induction) | 3 |
| Saccharomyces cerevisiae | IC50 (Gene Transcription) | 30 |
Amphotericin B: Amphotericin B has a well-documented broad spectrum of activity against many pathogenic fungi.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5[2] |
| Candida glabrata | 0.25 - 2 | 0.5 | 1[2] |
| Candida parapsilosis | 0.125 - 1 | 0.25-0.5 | 1 |
| Candida tropicalis | 0.125 - 1 | 0.5 | 1 |
| Aspergillus fumigatus | 0.25 - 2 | 1 | 1-2 |
| Cryptococcus neoformans | 0.12 - 1 | 0.5 | 1 |
| Histoplasma capsulatum | 0.03 - 1.0 | - | -[1] |
| Blastomyces dermatitidis | 0.03 - 1.0 | - | -[1] |
| Coccidioides immitis | 0.03 - 1.0 | - | -[1] |
| Mucor mucedo | 0.03 - 1.0 | - | -[1] |
Note: MIC values can vary depending on the testing method and specific isolates.
Pharmacokinetics
This compound: Currently, there is no publicly available information on the pharmacokinetic profile of this compound.
Amphotericin B: The pharmacokinetics of Amphotericin B are complex and vary depending on the formulation (conventional deoxycholate vs. lipid formulations).
| Parameter | Conventional Amphotericin B | Liposomal Amphotericin B |
| Administration | Intravenous | Intravenous |
| Bioavailability | Poor oral absorption | N/A (IV) |
| Distribution | High concentrations in liver, spleen, bone marrow, kidneys, and lungs[3] | Predominantly to organs rich in mononuclear phagocytic cells[4] |
| Protein Binding | >90%[1] | Highly bound |
| Metabolism | Not metabolized in the liver[3] | Not extensively metabolized |
| Elimination Half-life | Initial: ~24 hours; Terminal: ~15 days[1] | Shorter than conventional form |
| Excretion | Primarily renal (slowly)[3] | Primarily via the reticuloendothelial system |
Toxicity
This compound: There is no publicly available data on the in vivo toxicity (e.g., LD50) of this compound.
Amphotericin B: The use of conventional Amphotericin B is often limited by its toxicity, particularly nephrotoxicity. Lipid formulations have been developed to reduce these adverse effects.
| Parameter | Conventional Amphotericin B | Liposomal Amphotericin B |
| LD50 (Oral, rat) | >5000 mg/kg[1] | - |
| LD50 (IV, mouse) | 1.2 mg/kg[5] | >175 mg/kg[6] |
| Common Adverse Effects | Nephrotoxicity, infusion-related reactions (fever, chills), hypokalemia, hypomagnesemia[3] | Reduced nephrotoxicity compared to conventional form |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.
Figure 2: General workflow for broth microdilution antifungal susceptibility testing.
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile liquid medium, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24 to 48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The endpoint can be read visually or using a spectrophotometer. For Amphotericin B, the endpoint is typically complete inhibition of growth, while for other agents, it may be a ≥50% reduction in growth.[7]
Summary and Future Directions
Amphotericin B is a potent, broad-spectrum antifungal agent with well-characterized efficacy and toxicity profiles. Its mechanism of action, involving direct interaction with the fungal cell membrane, is a key feature. However, its clinical use can be hampered by significant side effects, which has led to the development of safer lipid-based formulations.
This compound represents a novel class of antifungal with a unique mechanism of action targeting sulfite reductase. This distinct target suggests that it may not share cross-resistance with existing antifungal classes. The limited available data indicates broad-spectrum activity, and the potential for more potent derivatives like Ro 09-1824 is promising.
A significant gap in the current knowledge is the lack of comprehensive preclinical data for this compound, including a broader range of MIC values against clinically relevant fungi, as well as in vivo pharmacokinetic and toxicology data. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives and to enable a more direct and comprehensive comparison with established antifungals like Amphotericin B. Such studies would be crucial for determining its potential role in the antifungal armamentarium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jidc.org [jidc.org]
- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment and prophylaxis of disseminated infection due to Candida albicans in mice with liposome-encapsulated amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Azoxybacilin: A Comparative Analysis of its Performance Against Clinically Relevant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azoxybacilin, a natural product from Bacillus cereus, presents a unique mechanism of action by inhibiting sulfite reductase, a crucial enzyme in the fungal sulfur assimilation pathway. This mode of action is distinct from existing antifungal classes, suggesting a potential for efficacy against strains resistant to conventional therapies and a low likelihood of cross-resistance. Its derivative, Ro 09-1824, has been reported to exhibit even more potent and broader antifungal activity. Despite these promising characteristics, specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically significant fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are not available in the reviewed scientific literature. This guide, therefore, focuses on a qualitative comparison and provides detailed quantitative data for established antifungal agents to serve as a benchmark for future research and evaluation of this compound and its derivatives.
Comparative Performance Data
Due to the lack of specific MIC values for this compound in the available literature, a direct quantitative comparison is not possible. The following tables summarize the typical MIC ranges for commonly used antifungal agents against key fungal pathogens, providing a baseline for the performance levels that new antifungal candidates like this compound would be expected to meet or exceed.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Common Antifungal Agents against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) |
| Amphotericin B | 0.03 - 2.0 |
| Fluconazole | 0.25 - 64 |
| Itraconazole | 0.015 - 1.0 |
| Voriconazole | 0.007 - 1.0 |
| Caspofungin | 0.008 - 8.0 |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Common Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) |
| Amphotericin B | 0.125 - 4.0 |
| Itraconazole | 0.125 - >16 |
| Voriconazole | 0.06 - >8 |
| Caspofungin | 0.015 - 0.5 (MEC) |
Note: For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC) is often reported instead of the MIC.
Table 3: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Common Antifungal Agents against Cryptococcus neoformans
| Antifungal Agent | MIC Range (µg/mL) |
| Amphotericin B | 0.125 - 2.0 |
| Fluconazole | 0.125 - 64 |
| Itraconazole | 0.015 - 1.0 |
| Voriconazole | 0.015 - 0.5 |
| 5-Flucytosine | 0.125 - 32 |
Experimental Protocols
The determination of in vitro antifungal activity is crucial for evaluating the potential of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The following is a detailed methodology for the broth microdilution method, which is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used for testing the susceptibility of yeasts, such as Candida species and Cryptococcus neoformans, to antifungal agents.
-
Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is the standard medium.
-
Antifungal Agent Preparation: The antifungal agent is solubilized in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in the RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microdilution wells.
-
Incubation: The microdilution plates are incubated at 35°C. For Candida species, readings are typically taken at 24 and 48 hours. For Cryptococcus neoformans, incubation is extended to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (containing no antifungal agent).
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This method is used for testing the susceptibility of filamentous fungi, such as Aspergillus species.
-
Medium Preparation: The same RPMI-1640 medium as for yeasts is used.
-
Antifungal Agent Preparation: The antifungal agent is prepared and serially diluted as described for the yeast protocol.
-
Inoculum Preparation: Conidia are harvested from a 5- to 7-day-old culture on potato dextrose agar. The conidia are suspended in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 20). The turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the microdilution wells.
-
Incubation: The microdilution plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.
-
MIC Determination: For most antifungal agents, the MIC is the lowest concentration that shows complete inhibition of growth. For echinocandins, the Minimum Effective Concentration (MEC) is determined as the lowest concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant, filamentous growth in the control well.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interference with the fungal sulfur assimilation pathway.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: General workflow for MIC determination.
Cross-Resistance Between Azoxybacilin and Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azoxybacilin with other major classes of antifungal agents, focusing on the potential for cross-resistance. The information is supported by available experimental data and detailed methodologies.
Executive Summary
This compound is an antifungal agent with a novel mechanism of action, inhibiting sulfite reductase, a key enzyme in the methionine biosynthesis pathway. This distinct target suggests a low intrinsic probability of cross-resistance with existing antifungal drugs that target the cell membrane (azoles and polyenes) or cell wall synthesis (echinocandins). However, a comprehensive analysis of cross-resistance requires direct experimental evidence, which is currently limited in publicly available literature. This guide synthesizes the existing data on the mechanisms of action and resistance of major antifungal classes to provide a theoretical framework for understanding the potential for cross-resistance with this compound.
Mechanisms of Action: A Basis for Differential Susceptibility
The likelihood of cross-resistance between antifungal agents is fundamentally linked to their mechanisms of action and the cellular pathways they disrupt.
This compound: Targets sulfite reductase, an essential enzyme for the biosynthesis of the amino acid methionine.[1] Inhibition of this enzyme depletes methionine, leading to the cessation of fungal growth.
Azoles (e.g., Fluconazole, Voriconazole): Inhibit lanosterol 14α-demethylase, an enzyme involved in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane.
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
Echinocandins (e.g., Caspofungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.
The unique target of this compound within the methionine biosynthesis pathway suggests that it would remain effective against fungal strains that have developed resistance to azoles, polyenes, or echinocandins through target-specific alterations.
Figure 1. Distinct mechanisms of action of major antifungal classes.
Mechanisms of Antifungal Resistance
Understanding the mechanisms by which fungi develop resistance to current antifungals further supports the low potential for cross-resistance with this compound.
-
Azole Resistance: Primarily occurs through:
-
Mutations in the ERG11 gene, reducing the affinity of the target enzyme for azoles.
-
Overexpression of the ERG11 gene.
-
Increased efflux of the drug through membrane transporters.
-
-
Polyene Resistance: Although less common, resistance can arise from:
-
Alterations in the cell membrane's ergosterol content.
-
-
Echinocandin Resistance: Typically results from:
-
Mutations in the FKS1 or FKS2 genes, which encode for the target enzyme, β-(1,3)-D-glucan synthase.
-
These resistance mechanisms are specific to the targets and pathways affected by each drug class. As this compound targets a completely different pathway, these resistance mechanisms are not expected to confer resistance to it.
Comparative Antifungal Susceptibility Data
Direct comparative studies on the cross-resistance of this compound are scarce. The following tables summarize available in vitro susceptibility data for this compound and other major antifungal agents against various fungal pathogens. It is important to note that the data for this compound is limited and primarily presented as IC80 (the concentration that inhibits 80% of growth), while data for other antifungals are typically presented as MIC (Minimum Inhibitory Concentration).
Table 1: In Vitro Activity of this compound against Mycelial Fungi
| Fungal Species | IC80 (µg/mL) |
| Absidia corymbifera | 5.7 |
| Aspergillus fumigatus | 0.72 |
| Microsporum canis | 0.055 |
| Trichophyton mentagrophytes | 0.24 |
Data sourced from a study on the antifungal activity of this compound.
Table 2: Representative MIC Ranges for Common Antifungal Agents
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| Fluconazole | 0.25 - 2 | 16 - 128 |
| Voriconazole | 0.015 - 0.125 | 0.25 - 1 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 | 0.03 - 0.125 |
Note: These are representative ranges and can vary significantly between individual isolates.
Due to the limited publicly available data, a direct comparison of MIC values between this compound and other antifungals across a broad range of clinically relevant species is not currently possible. Further research is needed to establish a comprehensive susceptibility profile for this compound.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols can be adapted for testing this compound.
Broth Microdilution Method (Adapted from CLSI M27-A3 for Yeasts)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Figure 2. Workflow for broth microdilution antifungal susceptibility testing.
Detailed Methodology:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or using a spectrophotometer.
-
Broth Microdilution Method (Adapted from EUCAST for Molds)
This method is used to determine the MIC of an antifungal agent against filamentous fungi.
Key Modifications from the Yeast Protocol:
-
Inoculum Preparation: Spores are harvested from a mature culture and the concentration is adjusted using a hemocytometer.
-
Incubation: Incubation times are typically longer (48-96 hours) to allow for adequate growth of the mold.
-
Endpoint Reading: The MIC is often defined as the lowest concentration that shows complete inhibition of visible growth.
Conclusion
Based on its unique mechanism of action targeting methionine biosynthesis, this compound holds promise as an antifungal agent with a low potential for cross-resistance with currently available antifungal drugs. The distinct cellular target of this compound means that resistance mechanisms developed by fungi against azoles, polyenes, and echinocandins are unlikely to affect its efficacy. However, the acquisition of multidrug efflux pumps could theoretically confer some level of reduced susceptibility, although this has not been experimentally demonstrated.
To fully assess the clinical potential of this compound and its role in combating antifungal resistance, further research is critically needed. Specifically, comprehensive in vitro susceptibility testing of this compound against a large panel of clinically relevant fungal isolates, including those with known resistance to other antifungal agents, is required to generate robust MIC data and definitively evaluate the existence and extent of any cross-resistance.
References
Comparative Transcriptomics of Fungi Treated with Azoxybacilin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Azoxybacilin on fungi, contextualized with the effects of other major antifungal agents. This document synthesizes available experimental data to offer insights into the distinct mechanism of action of this compound.
Introduction to this compound and its Antifungal Activity
This compound, an antifungal agent produced by Bacillus cereus, exhibits a broad spectrum of activity against various fungi, particularly in methionine-deficient environments. Its primary mechanism of action involves the disruption of sulfur metabolism, a pathway essential for the synthesis of the amino acid methionine. Specifically, this compound inhibits the expression of genes critical for sulfite reductase activity, a key step in the sulfate assimilation pathway. This targeted action contrasts with other major classes of antifungal drugs that primarily target the cell membrane or cell wall.
Comparative Analysis of Transcriptomic Effects
While large-scale comparative transcriptomic data from RNA-sequencing (RNA-seq) for this compound is not yet publicly available, existing studies using Northern (RNA) analysis provide specific insights into its targeted gene inhibition. This section compares the known transcriptomic effects of this compound with the broader, genome-wide effects of other well-established antifungal drug classes, namely polyenes (Amphotericin B) and azoles.
This compound: Targeting Methionine Biosynthesis
The antifungal activity of this compound stems from its ability to interfere with the expression of genes involved in sulfate assimilation.[1] Experimental data in Saccharomyces cerevisiae has shown that this compound specifically decreases the mRNA levels of MET10, the gene encoding sulfite reductase, and MET4, a transcriptional activator of genes in the sulfate assimilation pathway.[1] This targeted inhibition leads to a depletion of essential sulfur-containing amino acids, thereby halting fungal growth.
Table 1: Summary of this compound's Effect on Gene Expression in S. cerevisiae
| Gene Target | Function | Observed Effect on mRNA Level | 50% Inhibitory Concentration (IC50) for Enzyme Synthesis Induction | 50% Inhibitory Concentration (IC50) for Transcription |
| MET10 | Sulfite Reductase | Decreased | 3 µg/ml | 30 µg/ml |
| MET4 | Transcriptional Activator | Decreased | Not Reported | Not Reported |
Data sourced from Northern (RNA) analysis.[1]
Alternative Antifungal Agents: Broader Transcriptomic Impact
In contrast to the specific action of this compound, other antifungal agents induce more widespread changes in the fungal transcriptome, reflecting their different mechanisms of action.
-
Polyenes (e.g., Amphotericin B): This class of antifungals binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[2][3] Transcriptomic analyses in fungi like Aspergillus fumigatus and Candida auris treated with Amphotericin B reveal significant upregulation of genes involved in ergosterol biosynthesis, cell wall integrity, and stress response pathways, as the fungus attempts to compensate for membrane damage.[2][4][5][6]
-
Azoles (e.g., Itraconazole, Isavuconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis.[3] Transcriptomic studies in Aspergillus fumigatus show that azole treatment leads to the upregulation of genes in the ergosterol biosynthesis pathway, as well as genes encoding drug efflux pumps and those involved in stress responses.[3][7]
Table 2: Comparative Overview of Transcriptomic Responses to Different Antifungal Classes
| Antifungal Class | Primary Target Pathway | Key Upregulated Gene Categories (from Transcriptomic Studies) | Key Downregulated Gene Categories (from Transcriptomic Studies) |
| This compound | Sulfate Assimilation / Methionine Biosynthesis | Not extensively studied via transcriptomics | Genes involved in sulfate assimilation (MET10, MET4) |
| Polyenes (Amphotericin B) | Fungal Cell Membrane (Ergosterol) | Ergosterol biosynthesis, cell wall integrity, stress response, lipid metabolism, drug transport.[2][4][5][6] | Varies by organism; may include genes related to growth and metabolism. |
| Azoles (Itraconazole, etc.) | Ergosterol Biosynthesis (Lanosterol 14-α-demethylase) | Ergosterol biosynthesis (ERG genes), drug efflux pumps, stress response, iron metabolism.[3][7] | Varies by organism; may include genes related to primary metabolism. |
Signaling Pathways and Experimental Workflows
Sulfate Assimilation and Methionine Biosynthesis Pathway in S. cerevisiae
The following diagram illustrates the key steps in the sulfate assimilation and methionine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemicals
Disclaimer: Specific disposal protocols for a substance named "Azoxybacilin" could not be located. The following guidelines are based on established best practices for the disposal of laboratory chemicals, including antibiotics, and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the substance-specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. For general laboratory chemicals, the following personal protective equipment (PPE) and handling practices are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gear to prevent exposure.[1][2] This includes, but is not limited to, safety goggles or eyeglasses, protective gloves, and appropriate clothing to prevent skin contact.[1][2] In cases of potential dust or aerosol generation, respiratory protection may be necessary.[1][3]
-
Ventilation: Always handle chemical waste in a well-ventilated area to minimize inhalation exposure.[2][3]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the work area.[1][3]
-
Hygiene Practices: Wash hands thoroughly after handling any chemical waste.[2][3] Contaminated clothing should be removed and laundered before reuse.[2]
Quantitative Data Summary: Chemical Waste Properties
The following table summarizes typical properties found in a Safety Data Sheet that are relevant to disposal procedures. This data is provided as an example and would need to be confirmed for the specific chemical being disposed of.
| Property | Typical Value/Information | Significance for Disposal |
| Physical State | Solid, powder, or liquid | Determines the appropriate containment and disposal method (e.g., liquids may need to be solidified).[3] |
| pH | Varies (e.g., 4.5 - 7.5 for Oxacillin for Injection)[3] | Indicates corrosivity. Neutralization may be required before disposal. |
| Solubility | Varies | Affects how the substance might move in the environment if not contained properly. |
| Incompatible Materials | Strong oxidizing agents are a common incompatibility.[1][2][3] | Crucial for preventing hazardous reactions during storage and disposal. Waste streams must be segregated. |
| Hazardous Decomposition | May produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2] | Informs the selection of disposal methods, particularly if incineration is considered. |
| Ecotoxicity | Data often not available for specific products, but antibiotics can be harmful to aquatic life.[3][4] | Highlights the importance of preventing release into the environment.[4] |
Detailed Disposal Protocol for Laboratory Chemicals
This protocol provides a step-by-step guide for the safe disposal of chemical waste from a laboratory setting.
Objective: To safely collect, contain, and dispose of chemical waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Approved chemical waste container
-
Waste label
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste
-
Tools for handling solids (e.g., scoopula, forceps)
Procedure:
-
Waste Identification and Segregation:
-
Container Preparation:
-
Select a waste container that is compatible with the chemical waste.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a completed waste label to the container before adding any waste. The label should include the chemical name(s), concentration(s), and hazard classification(s).
-
-
Waste Transfer:
-
For Solid Waste: Carefully transfer the solid waste into the prepared container using appropriate tools to minimize dust generation.[2]
-
For Liquid Waste: Carefully pour the liquid waste into the prepared container. For highly reactive or volatile liquids, perform the transfer in a chemical fume hood. It is good practice to have an inert absorbent material on hand to manage any spills.
-
-
Container Sealing and Storage:
-
Securely close the container.
-
Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place for liquid waste containers.
-
-
Disposal Request:
-
Once the container is full or ready for pickup, submit a chemical waste disposal request to your institution's EHS department.
-
Follow the specific procedures provided by your EHS for pickup and final disposal.
-
-
Decontamination:
-
Decontaminate all tools and surfaces that came into contact with the chemical waste.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process.
Caption: A flowchart of the laboratory chemical disposal process.
References
Navigating the Handling of Azoxybacilin: A Guide to Safety and Disposal
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the limited availability of specific hazard information for Azoxybacilin, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. Gloves should be inspected before use and disposed of after handling. |
| Body Protection | A fully buttoned lab coat or an impervious gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. | Protects the respiratory system from fine particles. |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan: Responsible Deactivation and Disposal
The disposal of antibiotic waste is a critical step in preventing environmental contamination and the development of antibiotic resistance. While specific guidelines for this compound are not available, the following general principles for antibiotic disposal should be followed in consultation with your institution's Environmental Health and Safety (EHS) office.
Solid Waste:
-
Contaminated materials such as gloves, bench paper, and empty containers should be collected in a designated, sealed hazardous waste container.
Liquid Waste:
-
Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal.[3]
-
Used cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to deactivate the antibiotic.[3]
The following workflow outlines the general steps for the disposal of this compound waste:
Experimental Protocols and Signaling Pathways
Currently, there are no detailed, publicly available experimental protocols or established signaling pathways specifically for this compound. As an antifungal agent produced by Bacillus cereus, its mechanism of action is an area of active research. Researchers should develop their own experimental protocols based on the intended application and conduct a thorough risk assessment before proceeding.
The following diagram illustrates a logical workflow for handling a chemical with unknown hazards like this compound in a research setting:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
